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Core Science & Biosynthesis

Foundational

Stereochemistry and Stability of 4,4-Difluoro-3-Methylpiperidine Enantiomers: A Technical Whitepaper

Introduction: The Strategic Role of Fluorinated Heterocycles In modern drug discovery, the piperidine ring is one of the most frequently utilized nitrogenous heterocycles. However, unsubstituted piperidines often suffer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fluorinated Heterocycles

In modern drug discovery, the piperidine ring is one of the most frequently utilized nitrogenous heterocycles. However, unsubstituted piperidines often suffer from rapid oxidative metabolism and high basicity, leading to poor membrane permeability. The strategic introduction of fluorine atoms—specifically the incorporation of a gem-difluoro group paired with a methyl substitution—creates 4,4-difluoro-3-methylpiperidine , a highly specialized scaffold.

This whitepaper explores the stereochemical architecture, conformational dynamics, and physicochemical stability of 4,4-difluoro-3-methylpiperidine enantiomers. By dissecting the stereoelectronic forces at play, we provide a comprehensive guide for medicinal chemists and drug development professionals seeking to leverage this motif in rational drug design.

Stereochemical Architecture and Conformational Dynamics

The 3D topology of 4,4-difluoro-3-methylpiperidine is dictated by a delicate balance of steric constraints and stereoelectronic effects. The molecule possesses a single stereocenter at the C3 position, yielding two distinct enantiomers: (3R) and (3S) .

The Equatorial Methyl Preference

In a standard cyclohexane or piperidine chair conformation, bulky substituents incur a severe thermodynamic penalty when placed in the axial position due to 1,3-diaxial interactions. For 4,4-difluoro-3-methylpiperidine, the C3-methyl group strongly prefers the equatorial orientation. An axial methyl group would clash sterically with the axial protons at C1 and C5, as well as the axial fluorine atom at C4, making the axial-methyl conformer energetically prohibitive.

The Fluorine Gauche Effect and Charge-Dipole Interactions

The presence of the gem-difluoro group at C4 introduces profound stereoelectronic rigidification. According to the "fluorine gauche effect," the hyperconjugative donation of electron density from adjacent anti-periplanar σC−H​ bonds into the low-lying antibonding σC−F∗​ orbitals stabilizes specific rotamers[1].

Furthermore, under physiological conditions (pH 7.4), the piperidine nitrogen is predominantly protonated. This generates a strong charge-dipole interaction ( C−Fδ−⋯+H−N ) between the axial fluorine and the protonated amine[2]. This electrostatic attraction, combined with hyperconjugation, effectively "locks" the piperidine ring into a highly rigid chair conformation, drastically reducing the entropic penalty upon binding to a target protein.

Conformational_Dynamics A 4,4-difluoro-3-methylpiperidine B C3-Methyl Group A->B C C4-gem-Difluoro Group A->C F Protonated Amine (Physiological pH) A->F D Equatorial Preference (Minimizes 1,3-diaxial sterics) B->D E Axial/Equatorial Fluorines (Dipole Minimization) C->E H Fluorine Gauche Effect (σC-H -> σ*C-F) C->H I Conformational Locking (Rigid Chair) D->I E->I G Charge-Dipole Interaction (C-F...H-N+) F->G G->I H->I

Conformational determinants of 4,4-difluoro-3-methylpiperidine dictating ring rigidity.

Physicochemical and Metabolic Stability

The transition from a standard 3-methylpiperidine to its 4,4-difluoro analogue yields transformative changes in the molecule's stability and pharmacokinetic (PK) profile.

Basicity (pKa) and Lipophilicity (LogP)

Fluorine is the most electronegative element. The strong inductive electron-withdrawing effect of the gem-difluoro group pulls electron density away from the basic nitrogen atom. This lowers the pKa of the secondary amine from approximately 11.0 to the 8.5–9.0 range. Consequently, at physiological pH, a larger fraction of the drug exists in its neutral, un-ionized state, which significantly enhances passive membrane permeability and cellular penetration.

Metabolic Blocking

The C4 position of the piperidine ring is a notorious hotspot for Cytochrome P450 (CYP450) mediated oxidative metabolism. By replacing the C-H bonds with highly stable C-F bonds (bond dissociation energy ~116 kcal/mol), the 4,4-difluoro substitution acts as a metabolic block. This modification has been proven to drastically increase microsomal stability, prolong in vivo half-life, and reduce clearance rates in various drug discovery programs[3][4].

Quantitative Data Summary
PropertyPiperidine3-Methylpiperidine4,4-Difluoro-3-methylpiperidineCausality / Impact
pKa (Amine) ~11.2~11.0~8.5 - 9.0Inductive withdrawal by F2​ increases neutral fraction at pH 7.4.
LogP (Lipophilicity) ~0.8~1.2~1.5 - 1.8Fluorine's hydrophobicity increases membrane permeability.
Metabolic Stability LowLow-ModerateHighC4-oxidation is blocked; clearance rates are significantly reduced.
Conformational State FlexibleSemi-flexibleHighly RigidCharge-dipole and gauche effects lock the chair conformation.

Biological Target Stereoselectivity: The Importance of Enantiomeric Purity

Biological targets exhibit extreme sensitivity to the absolute configuration of the 4,4-difluoro-3-methylpiperidine scaffold. The spatial orientation of the methyl group dictates the vector of the entire heterocycle within a binding pocket.

  • Oncology (ErSO Derivatives): In the development of activators of the anticipatory Unfolded Protein Response (aUPR) for Estrogen Receptor-positive breast cancer, the (R) -enantiomer of the difluorinated piperidine derivative proved to be highly potent (single-digit nanomolar IC50​ ). Conversely, the (S) -enantiomer was found to be completely devoid of anticancer activity[5].

  • Targeted Protein Degradation (BCL6): In the optimization of benzimidazolone-based BCL6 degraders, the absolute configuration of the piperidine ring was critical. The desolvation penalty and hydrogen-bonding networks within the BCL6 dimer interface heavily favored specific enantiomeric orientations to achieve in vivo target depletion[4].

Experimental Protocols: A Self-Validating Resolution Workflow

To ensure scientific integrity and reproducible biological data, researchers must employ a self-validating system for the resolution and characterization of 4,4-difluoro-3-methylpiperidine enantiomers.

Step-by-Step Methodology

Step 1: Racemate Synthesis & Protection Synthesize racemic 4,4-difluoro-3-methylpiperidine via the fluorination of 1-benzyl-3-methylpiperidin-4-one using Deoxo-Fluor or DAST, followed by catalytic debenzylation. Protect the secondary amine using a Boc (tert-butyloxycarbonyl) or Cbz group to facilitate chromatographic separation.

Step 2: Preparative Chiral Supercritical Fluid Chromatography (SFC)

  • Stationary Phase: Chiralpak AD-H or OD-H (Amylose/Cellulose-based).

  • Mobile Phase: CO2​ / Methanol (typically 80:20 to 90:10) with 0.1% Diethylamine (DEA) as a basic modifier.

  • Execution: Inject the protected racemate. The enantiomers will elute as distinct peaks. Collect fractions and remove the solvent under reduced pressure.

  • Validation: Re-inject aliquots on an analytical chiral SFC column to confirm Enantiomeric Excess ( ee>99% ).

Step 3: Deprotection and Salt Formation Remove the Boc/Cbz protecting group under standard acidic or hydrogenolytic conditions. Convert the free base into a heavy-atom salt (e.g., hydrochloride or 4-bromobenzoate) to facilitate crystallization.

Step 4: Absolute Configuration via X-Ray Crystallography

  • Grow single crystals of the enantiopure salts via slow diffusion (e.g., methanol/diethyl ether).

  • Perform single-crystal X-ray diffraction. Use anomalous dispersion (Flack parameter analysis) provided by the heavy atom (Cl or Br) to unambiguously assign the (3R) or (3S) absolute configuration.

Step 5: Conformational Validation via NMR

  • Dissolve the enantiopure salt in D2​O or CD3​OD .

  • Conduct 1D 1H , 19F , and 2D NOESY NMR experiments. The absence of NOE cross-peaks between the C3-methyl protons and the axial C5 protons validates the equatorial preference of the methyl group.

Chiral_Workflow Step1 Racemic 4,4-difluoro-3-methylpiperidine Step2 Preparative Chiral SFC (Stationary Phase: Amylose/Cellulose) Step1->Step2 Resolution Step3A (R)-Enantiomer (ee > 99%) Step2->Step3A Step3B (S)-Enantiomer (ee > 99%) Step2->Step3B Step4A X-Ray Crystallography (Absolute Configuration) Step3A->Step4A Crystallization Step4B Variable-Temperature NMR (Conformational Analysis) Step3A->Step4B Solution State Step3B->Step4A Step3B->Step4B Step5 In Vitro Target Engagement (e.g., ErSO, BCL6 Assays) Step4A->Step5 Validated Eutomer

Self-validating experimental workflow for the resolution and characterization of enantiomers.

Conclusion

The 4,4-difluoro-3-methylpiperidine scaffold is a masterclass in applied stereoelectronic design. By leveraging the fluorine gauche effect and strategic steric placement, medicinal chemists can deploy a highly rigid, metabolically stable, and membrane-permeable motif. However, realizing its full pharmacological potential requires rigorous enantiomeric resolution and absolute configuration tracking, as biological targets demonstrate profound sensitivity to its chiral geometry.

References

  • Nairoukh, Z., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference." Chemistry - A European Journal, 2020.

  • Hunter, L., et al. "Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis." Accounts of Chemical Research, 2018.

  • Baughn, M., et al. "Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer." Journal of Medicinal Chemistry, 2022.

  • McCoull, W., et al. "Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders." ACS Medicinal Chemistry Letters, 2020.

  • Lu, Y., et al. "Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis." Journal of Medicinal Chemistry, 2017.

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Exploratory

Thermodynamic properties of (R)-4,4-difluoro-3-methylpiperidine hydrochloride

Thermodynamic Profiling and Physicochemical Characterization of (R)-4,4-Difluoro-3-methylpiperidine Hydrochloride Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Typ...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Profiling and Physicochemical Characterization of (R)-4,4-Difluoro-3-methylpiperidine Hydrochloride

Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

(R)-4,4-difluoro-3-methylpiperidine hydrochloride (CAS: 2503325-78-6) is a highly specialized, chiral fluorinated building block increasingly utilized in the design of kinase inhibitors, GPCR ligands, and other advanced active pharmaceutical ingredients (APIs)[1]. The strategic incorporation of fluorine atoms into saturated nitrogen heterocycles fundamentally alters their physicochemical landscape. For drug development professionals, understanding the thermodynamic properties of this specific intermediate—ranging from its solid-state lattice energy to its solution-state ionization—is critical for predicting downstream API behavior, guiding salt selection, and optimizing oral bioavailability.

This whitepaper provides an authoritative analysis of the structural thermodynamics of (R)-4,4-difluoro-3-methylpiperidine hydrochloride and establishes field-proven, self-validating experimental protocols for its characterization.

Structural Thermodynamics & Causality

The thermodynamic profile of (R)-4,4-difluoro-3-methylpiperidine hydrochloride is governed by three interacting structural features:

The Inductive Effect of the 4,4-Difluoro Substitution

In unsubstituted piperidine, the basic nitrogen typically exhibits a pKa​ of approximately 11.2. However, fluorine is the most electronegative element (3.98 on the Pauling scale). The introduction of a gem-difluoro group at the 4-position exerts a powerful, through-bond electron-withdrawing inductive effect. This pulls electron density away from the nitrogen atom, destabilizing the protonated conjugate acid and significantly lowering the pKa​ to an estimated range of 7.5–8.5. This thermodynamic shift is a cornerstone of modern medicinal chemistry, as reducing the basicity of aliphatic amines increases the fraction of un-ionized drug at physiological pH, thereby enhancing lipophilicity and passive membrane permeability[2].

Steric Hindrance and Conformational Locking via the (R)-3-Methyl Group

The chiral (R)-3-methyl group introduces steric bulk that restricts the conformational flexibility of the piperidine ring. Thermodynamically, this reduces the conformational entropy ( ΔSconf​ ) of the molecule in both the solution and solid states. In the solid state, this rigidification dictates a highly specific crystal packing arrangement, directly influencing the enthalpy of fusion ( ΔHfus​ ) and the melting temperature ( Tm​ ).

Solid-State Thermodynamics of the Hydrochloride Salt

As a free base, fluorinated piperidines are often volatile oils or low-melting solids with poor handling characteristics. Conversion to the hydrochloride salt establishes a robust ionic crystal lattice driven by strong electrostatic interactions and hydrogen bonding ( N+−H⋯Cl− ). The thermodynamic favorability of dissolving this salt in water is driven by the high hydration energy of the chloride ion and the protonated amine, which easily overcomes the crystal lattice energy, resulting in rapid and extensive aqueous solubility.

G A (R)-4,4-difluoro-3-methylpiperidine Hydrochloride B 4,4-Difluoro Substitution (Strong Inductive Effect) A->B C (R)-3-Methyl Group (Steric Hindrance) A->C D Hydrochloride Salt (Ionic Lattice) A->D E Decreased pKa (~7.5-8.5) Increased Lipophilicity B->E F Conformational Locking Altered Crystal Packing C->F G High Aqueous Solubility Lowered Lattice Energy D->G H Optimized ADME Profile & Formulation Stability E->H F->H G->H

Fig 1. Causality map linking structural features to thermodynamic and ADME properties.

Quantitative Data Presentation: Baseline Thermodynamic Properties

Prior to empirical testing, establishing baseline expectations is crucial for identifying experimental anomalies (e.g., detecting a metastable polymorph if the empirical Tm​ deviates significantly from the expected range).

Thermodynamic PropertyValue / Expected RangeMethod of Determination
Molecular Weight 171.62 g/mol Mass Spectrometry / Calculation[1]
Physical State (Standard Conditions) White to off-white crystalline solidVisual Inspection
pKa​ (Conjugate Acid) 7.5 – 8.5 (Predicted)Potentiometric Titration / Yasuda-Shedlovsky
Melting Point ( Tm​ ) 180°C – 210°C (Typical for piperidine HCl salts)Differential Scanning Calorimetry (DSC)
Enthalpy of Fusion ( ΔHfus​ ) 25 – 40 kJ/molIntegration of DSC Endotherm
Thermodynamic Solubility > 50 mg/mL (Aqueous, unbuffered)Shake-Flask Method[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and mechanistic rationales to prevent common analytical artifacts.

Solid-State Thermal Analysis (DSC & TGA)

Objective: To determine the melting point, enthalpy of fusion, and thermal degradation profile. Causality & Rationale: We utilize a heating rate of 10°C/min. A slower rate (e.g., 1°C/min) might allow for in-situ polymorphic transitions (solid-solid transformations) during the scan, masking the true thermodynamic properties of the initial bulk material. Thermogravimetric Analysis (TGA) is run concurrently to differentiate a true melting endotherm from a decomposition event.

Step-by-Step Protocol:

  • Calibration (Self-Validation): Calibrate the DSC using an Indium standard ( Tm​ = 156.6°C, ΔHfus​ = 28.45 J/g). Ensure the measured values fall within ±0.1 °C and ±1% respectively.

  • Sample Preparation: Accurately weigh 2.0 – 3.0 mg of (R)-4,4-difluoro-3-methylpiperidine hydrochloride into a standard aluminum pan.

  • Crimping: Crimp the pan with a pinhole lid. Rationale: The pinhole allows for the release of any residual volatile solvents or moisture, preventing pressure build-up that alters the thermodynamic melting point.

  • Purge Gas: Utilize dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Program: Equilibrate at 25°C for 5 minutes. Heat from 25°C to 250°C at 10°C/min.

  • Data Extraction: Calculate the extrapolated onset temperature ( Tonset​ ) for the melting point and integrate the area under the endothermic peak to determine ΔHfus​ .

Solution-State Ionization: Potentiometric pKa​ Determination

Objective: To accurately measure the thermodynamic pKa​ of the protonated amine. Causality & Rationale: Because the free base form of the compound generated during titration may precipitate in purely aqueous media (invalidating the Nernstian response of the electrode), a cosolvent extrapolation method (Yasuda-Shedlovsky plot) is mandated.

Step-by-Step Protocol:

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1°C.

  • Cosolvent Preparation: Prepare three mixtures of Methanol/Water (e.g., 30%, 40%, and 50% w/w methanol).

  • Titration: Dissolve 1.0 mM of the compound in each cosolvent mixture. Add 0.15 M KCl to maintain a constant ionic strength.

  • Alkalimetric Addition: Titrate with standardized 0.1 M KOH using an automated titrator.

  • Data Synthesis (Self-Validation): Calculate the apparent pKa​ ( psKa​ ) in each cosolvent. Plot psKa​ against the dielectric constant of the mixtures. Extrapolate the linear regression to 0% cosolvent (pure water) to yield the true aqueous thermodynamic pKa​ . An R2 value < 0.99 invalidates the run.

Thermodynamic Solubility via the Shake-Flask Method

Objective: To determine the absolute equilibrium solubility of the compound. Causality & Rationale: The shake-flask method remains the "gold standard" for thermodynamic solubility[3]. Kinetic methods (like solvent-shift assays) often overestimate solubility due to transient supersaturation. A 24- to 48-hour equilibration ensures that the chemical potential of the solid phase equals that of the solute, and any metastable amorphous domains have precipitated back into the stable crystalline lattice.

Step-by-Step Protocol:

  • Media Preparation: Prepare 50 mM phosphate buffers at pH 1.2, 4.5, and 7.4.

  • Excess Solid Addition: Add 50 mg of (R)-4,4-difluoro-3-methylpiperidine hydrochloride to 1.0 mL of each buffer in sealed glass vials. Visual Confirmation: A visible suspension must remain; if it fully dissolves, add more solid until saturation is maintained.

  • Equilibration: Place vials in a thermostated orbital shaker at 25.0°C and 300 RPM for 24 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Rationale: Centrifugation is preferred over filtration, as filters can adsorb the compound or shed particulates that scatter light during UV detection.

  • Quantification: Dilute the supernatant appropriately and quantify using a pre-validated HPLC-UV method against a standard calibration curve.

  • pH Verification (Self-Validation): Measure the pH of the final supernatant. Highly soluble hydrochloride salts can significantly lower the pH of weak buffers; the final reported solubility must be plotted against the final equilibrium pH, not the initial buffer pH.

G A Compound Synthesis & Purification B Solid-State Characterization (DSC / TGA) A->B C Solution-State Characterization (Potentiometric pKa) A->C D Thermodynamic Solubility (Shake-Flask Method) B->D C->D E Data Synthesis & Formulation Strategy D->E

Fig 2. Sequential workflow for the thermodynamic profiling of pharmaceutical intermediates.

Conclusion

The thermodynamic characterization of (R)-4,4-difluoro-3-methylpiperidine hydrochloride requires a rigorous understanding of how its fluorinated, chiral structure dictates its physical behavior. By employing self-validating thermal analysis, cosolvent-extrapolated potentiometry, and equilibrium shake-flask methodologies, drug development professionals can generate the highly reliable thermodynamic data necessary to advance this intermediate through the preclinical pipeline.

References

  • National Center for Biotechnology Information (NCBI). "4,4-Difluoro-3-methylpiperidine hydrochloride | C6H12ClF2N | CID 71656139 - PubChem." PubChem Database. Available at:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "The role of fluorine in medicinal chemistry." Chemical Society Reviews, via Taylor & Francis / Tandfonline. Available at:[Link]

  • Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. "A review of methods for solubility determination in biopharmaceutical drug characterization." National Institutes of Health (NIH). Available at:[Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Asymmetric Synthesis of (R)-4,4-difluoro-3-methylpiperidine Building Blocks

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry The piperidine scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine scaffold is a ubiquitous motif in medicinal chemistry, present in a vast number of pharmaceuticals and biologically active compounds. The introduction of fluorine atoms into these structures can profoundly influence their physicochemical and pharmacological properties. The gem-difluoro group, in particular, is a valuable bioisostere for a carbonyl group or a hydroxyl-bearing carbon, and it can modulate properties such as metabolic stability, lipophilicity, and pKa. The strategic placement of a methyl group introduces a chiral center, allowing for specific interactions with biological targets. Consequently, (R)-4,4-difluoro-3-methylpiperidine is a highly valuable building block for the synthesis of novel therapeutics with potentially improved efficacy and pharmacokinetic profiles.

This guide provides a comprehensive overview and detailed protocols for a robust and stereocontrolled synthesis of (R)-4,4-difluoro-3-methylpiperidine, designed to be a valuable resource for researchers in drug discovery and development.

Synthetic Strategy: A Chiral Auxiliary-Based Approach

The key challenge in the synthesis of (R)-4,4-difluoro-3-methylpiperidine lies in the stereoselective installation of the methyl group at the C3 position. To address this, we have designed a synthetic route that employs an Evans oxazolidinone chiral auxiliary. This well-established strategy allows for a highly diastereoselective alkylation, which is the cornerstone of this synthesis. The overall synthetic workflow is depicted below.

Synthetic Workflow A 1. Acylation of Chiral Auxiliary B 2. Diastereoselective Methylation A->B  i) LDA, THF, -78 °C  ii) MeI C 3. Auxiliary Cleavage & Esterification B->C  LiOH, H₂O₂ D 4. Dieckmann Condensation C->D  NaH, THF E 5. Difluorination D->E  Deoxo-Fluor®, CH₂Cl₂ F 6. Lactam Reduction & Boc Protection E->F  i) LiAlH₄, THF  ii) (Boc)₂O G 7. Boc Deprotection F->G  TFA, CH₂Cl₂ H Final Product: (R)-4,4-difluoro-3-methylpiperidine G->H

Caption: Overall synthetic workflow for (R)-4,4-difluoro-3-methylpiperidine.

The synthesis commences with the acylation of a commercially available Evans auxiliary, (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone, with an appropriate acylating agent. The resulting N-acyloxazolidinone then undergoes a highly diastereoselective methylation reaction. The chiral auxiliary is subsequently cleaved and the resulting carboxylic acid is converted to a methyl ester. An intramolecular Dieckmann condensation of the corresponding N-protected amino ester affords the cyclic β-keto lactam, (R)-3-methylpiperidine-2,4-dione. This key intermediate is then subjected to geminal difluorination at the C4 position using a suitable fluorinating agent such as Deoxo-Fluor®. The resulting difluoro lactam is then reduced to the corresponding piperidine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). Finally, after N-protection with a Boc group and subsequent deprotection, the desired (R)-4,4-difluoro-3-methylpiperidine is obtained.

Experimental Protocols

PART 1: Synthesis of the Chiral N-Acylated Oxazolidinone

This part describes the synthesis of the key chiral intermediate, (4R,5S)-4-methyl-3-(3-(methoxycarbonyl)propanoyl)-5-phenyl-1,3-oxazolidin-2-one, which will be used to introduce the stereocenter at the C3 position.

Protocol 1.1: Synthesis of (4R,5S)-4-methyl-3-(3-(methoxycarbonyl)propanoyl)-5-phenyl-1,3-oxazolidin-2-one

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone177.205.00 g28.2
Methyl 3-(chloroformyl)propanoate150.564.68 g (3.73 mL)31.1
Triethylamine (Et₃N)101.194.28 g (5.90 mL)42.3
Dichloromethane (CH₂Cl₂)-100 mL-

Procedure:

  • To a stirred solution of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (5.00 g, 28.2 mmol) in dry dichloromethane (100 mL) under a nitrogen atmosphere at 0 °C, add triethylamine (4.28 g, 5.90 mL, 42.3 mmol).

  • Slowly add methyl 3-(chloroformyl)propanoate (4.68 g, 3.73 mL, 31.1 mmol) to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product as a white solid.

PART 2: Diastereoselective Methylation and Auxiliary Cleavage

This section details the crucial stereoselective methylation step and the subsequent removal of the chiral auxiliary.

Protocol 2.1: Diastereoselective Methylation

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
(4R,5S)-4-methyl-3-(3-(methoxycarbonyl)propanoyl)-5-phenyl-1,3-oxazolidin-2-one291.315.00 g17.2
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene-9.45 mL18.9
Methyl iodide (MeI)141.942.68 g (1.18 mL)18.9
Tetrahydrofuran (THF), anhydrous-50 mL-

Procedure:

  • To a solution of (4R,5S)-4-methyl-3-(3-(methoxycarbonyl)propanoyl)-5-phenyl-1,3-oxazolidin-2-one (5.00 g, 17.2 mmol) in anhydrous THF (50 mL) at -78 °C under a nitrogen atmosphere, add LDA solution (9.45 mL, 18.9 mmol) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add methyl iodide (2.68 g, 1.18 mL, 18.9 mmol) dropwise to the reaction mixture.

  • Stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride solution (30 mL).

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is used in the next step without further purification.

Protocol 2.2: Chiral Auxiliary Cleavage

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Crude methylated product from Protocol 2.1~305.34~5.25 g~17.2
Lithium hydroxide monohydrate (LiOH·H₂O)41.961.44 g34.4
Hydrogen peroxide (H₂O₂), 30% aqueous solution34.013.90 mL34.4
Tetrahydrofuran (THF)-50 mL-
Water-25 mL-

Procedure:

  • Dissolve the crude methylated product (~5.25 g, ~17.2 mmol) in a mixture of THF (50 mL) and water (25 mL) and cool to 0 °C.

  • Add lithium hydroxide monohydrate (1.44 g, 34.4 mmol) followed by the slow addition of 30% hydrogen peroxide (3.90 mL, 34.4 mmol).

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (30 mL).

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Acidify the aqueous residue to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude carboxylic acid.

  • The crude acid is then esterified by dissolving in methanol (50 mL) and adding a catalytic amount of sulfuric acid (0.5 mL). The mixture is refluxed for 4 hours, then cooled, and the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to give the methyl ester, which is purified by column chromatography.

PART 3: Synthesis and Difluorination of the Piperidine-2,4-dione

This part describes the formation of the key piperidine-2,4-dione intermediate and its subsequent difluorination.

Protocol 3.1: Dieckmann Condensation to form (R)-1-Boc-3-methylpiperidine-2,4-dione

The product from the previous step is first N-protected with a Boc group and then subjected to Dieckmann condensation.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
(R)-methyl 4-(tert-butoxycarbonylamino)-2-methylpentanoate~259.334.00 g15.4
Sodium hydride (NaH), 60% dispersion in mineral oil24.000.74 g18.5
Tetrahydrofuran (THF), anhydrous-50 mL-

Procedure:

  • To a suspension of sodium hydride (0.74 g of 60% dispersion, 18.5 mmol) in anhydrous THF (50 mL) at 0 °C under a nitrogen atmosphere, add a solution of (R)-methyl 4-(tert-butoxycarbonylamino)-2-methylpentanoate (4.00 g, 15.4 mmol) in THF (20 mL) dropwise.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat at reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (R)-1-Boc-3-methylpiperidine-2,4-dione.

Protocol 3.2: Difluorination of (R)-1-Boc-3-methylpiperidine-2,4-dione

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
(R)-1-Boc-3-methylpiperidine-2,4-dione227.263.00 g13.2
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)221.234.38 g (3.50 mL)19.8
Dichloromethane (CH₂Cl₂), anhydrous-50 mL-

Procedure:

  • To a solution of (R)-1-Boc-3-methylpiperidine-2,4-dione (3.00 g, 13.2 mmol) in anhydrous dichloromethane (50 mL) at 0 °C under a nitrogen atmosphere, add Deoxo-Fluor® (4.38 g, 3.50 mL, 19.8 mmol) dropwise.[1][2]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Carefully quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to give (R)-1-Boc-4,4-difluoro-3-methylpiperidin-2-one.

PART 4: Reduction and Deprotection to Yield the Final Product

The final steps involve the reduction of the lactam and the removal of the Boc protecting group.

Protocol 4.1: Reduction of (R)-1-Boc-4,4-difluoro-3-methylpiperidin-2-one

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
(R)-1-Boc-4,4-difluoro-3-methylpiperidin-2-one249.272.50 g10.0
Lithium aluminum hydride (LiAlH₄)37.950.76 g20.0
Tetrahydrofuran (THF), anhydrous-50 mL-

Procedure:

  • To a suspension of lithium aluminum hydride (0.76 g, 20.0 mmol) in anhydrous THF (50 mL) at 0 °C under a nitrogen atmosphere, add a solution of (R)-1-Boc-4,4-difluoro-3-methylpiperidin-2-one (2.50 g, 10.0 mmol) in THF (20 mL) dropwise.[3][4][5]

  • After the addition, warm the reaction mixture to room temperature and then heat at reflux for 6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water (0.76 mL), 15% aqueous NaOH solution (0.76 mL), and water (2.28 mL).

  • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®.

  • Wash the filter cake with THF (3 x 20 mL).

  • Concentrate the combined filtrates under reduced pressure to give crude (R)-1-Boc-4,4-difluoro-3-methylpiperidine, which is used in the next step without further purification.

Protocol 4.2: Boc Deprotection

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Crude (R)-1-Boc-4,4-difluoro-3-methylpiperidine~235.29~2.35 g~10.0
Trifluoroacetic acid (TFA)114.027.6 mL100
Dichloromethane (CH₂Cl₂)-20 mL-

Procedure:

  • Dissolve the crude (R)-1-Boc-4,4-difluoro-3-methylpiperidine (~2.35 g, ~10.0 mmol) in dichloromethane (20 mL) and cool to 0 °C.

  • Add trifluoroacetic acid (7.6 mL, 100 mmol) dropwise.[6]

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL).

  • Extract the aqueous layers with dichloromethane (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or by conversion to its hydrochloride salt to afford (R)-4,4-difluoro-3-methylpiperidine.

Data Summary

StepProductExpected Yield (%)Key Analytical Data
1.1(4R,5S)-4-methyl-3-(3-(methoxycarbonyl)propanoyl)-5-phenyl-1,3-oxazolidin-2-one85-95¹H NMR, ¹³C NMR, HRMS
2.1(R)-3-((4R,5S)-4-methyl-2-oxo-5-phenyl-1,3-oxazolidine-3-carbonyl)butanoate>95 (crude)Diastereomeric ratio >98:2 (by ¹H NMR or chiral HPLC)
2.2(R)-methyl 4-amino-2-methylpentanoate80-90 (over 2 steps)¹H NMR, ¹³C NMR, Optical Rotation
3.1(R)-1-Boc-3-methylpiperidine-2,4-dione60-70¹H NMR, ¹³C NMR, HRMS
3.2(R)-1-Boc-4,4-difluoro-3-methylpiperidin-2-one70-80¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS
4.1(R)-1-Boc-4,4-difluoro-3-methylpiperidine>90 (crude)¹H NMR, ¹³C NMR
4.2(R)-4,4-difluoro-3-methylpiperidine85-95¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, Optical Rotation

Conclusion

The synthetic route and detailed protocols provided in this application note offer a reliable and stereocontrolled method for the preparation of the valuable building block, (R)-4,4-difluoro-3-methylpiperidine. The use of an Evans chiral auxiliary ensures high stereoselectivity in the key methylation step, and the subsequent transformations are robust and well-precedented. This guide is intended to empower researchers in medicinal chemistry and drug development to access this important fluorinated piperidine derivative for the synthesis of novel and potentially improved therapeutic agents.

References

  • Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

  • Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. (2019). Organic Process Research & Development, 23(7), 1482-1488. [Link]

  • N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. (2022). Accounts of Chemical Research, 55(15), 2144-2158. [Link]

  • Wang, J., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. (2008). Journal of Chemical Education, 85(5), 713. [Link]

  • Dieckmann Condensation. SynArchive. [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (2019). Nature Chemistry, 11(11), 1015-1023. [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]

  • Dieckmann condensation. Wikipedia. [Link]

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. [Link]

  • Mechanism of the Intramolecular Claisen Condensation Reaction Catalyzed by MenB, a Crotonase Superfamily Member. (2011). Biochemistry, 50(33), 7138-7149. [Link]

  • Claisen condensation. Wikipedia. [Link]

  • Mechanism of the Intramolecular Claisen Condensation Reaction Catalyzed by MenB, a Crotonase Superfamily Member. (2011). Biochemistry, 50(33), 7138-7149. [Link]

  • Dieckmann Cyclization - Intramolecular Claisen Condensation in Organic Chemistry. (2016, October 23). YouTube. [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (2019). Organic Process Research & Development, 23(1), 89-95. [Link]

  • The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection... ResearchGate. [Link]

  • EP2070899A1 - Deprotection of N-BOC compounds.
  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. (2010). The Journal of Organic Chemistry, 75(9), 2943-2951. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(19), 6448. [Link]

  • Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Reddit. [Link]

  • Development of a novel geminal-difluorination method and its application in the synthesis of 18F-labeled fatty acid analogues as potential myocardial imaging agents. IAEA International Nuclear Information System. [Link]

  • Recent advances in the synthesis of piperidones and piperidines. (2003). Tetrahedron, 59(38), 7435-7463. [Link]

  • Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024). Beilstein Journal of Organic Chemistry, 20, 273-280. [Link]

  • Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides. (2010). Beilstein Journal of Organic Chemistry, 6, 45. [Link]

  • GEM-DIFLUORINATION OF BENZOPHENONES WITH DEOXO-FLUOR® REAGENT. Organic Syntheses. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2014). American Journal of Organic Chemistry, 4(1), 1-10. [Link]

  • Give the expected products of lithium aluminum hydride reduction... Pearson. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. Organic Chemistry Portal. [Link]

  • Chem 115. Andrew G. Myers Research Group. [Link]

  • Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. (2021). Organic & Biomolecular Chemistry, 19(30), 6563-6578. [Link]

  • A Quick Guide to Reductions in Organic Chemistry. [Link]

  • Reduction of Amides to Amines. Master Organic Chemistry. [Link]

Sources

Application

Protocols for N-alkylation of (R)-4,4-difluoro-3-methylpiperidine

Application Note: Optimized Protocols for the N-Alkylation of (R)-4,4-Difluoro-3-methylpiperidine Introduction & Chemical Context Fluorinated piperidines are highly privileged scaffolds in modern medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Protocols for the N-Alkylation of (R)-4,4-Difluoro-3-methylpiperidine

Introduction & Chemical Context

Fluorinated piperidines are highly privileged scaffolds in modern medicinal chemistry and drug development. The incorporation of a gem-difluoro moiety at the 4-position, coupled with a stereodefined 3-methyl group, significantly modulates the physicochemical properties of the piperidine ring. Specifically, the strong electron-withdrawing inductive effect (-I) of the fluorine atoms lowers the basicity (pKa) of the amine, which enhances metabolic stability and membrane permeability [1].

However, this reduced nucleophilicity, combined with the steric bulk of the adjacent (R)-3-methyl group, poses unique synthetic challenges during N-alkylation [2]. Standard alkylation conditions often stall or result in poor yields. This application note provides detailed, self-validating protocols for the efficient N-alkylation of (R)-4,4-difluoro-3-methylpiperidine via direct nucleophilic substitution and reductive amination, explaining the causality behind each experimental choice.

Mechanistic Insights & Causality

When functionalizing the nitrogen of (R)-4,4-difluoro-3-methylpiperidine, chemists must account for two competing factors:

  • Electronic Deactivation: The 4,4-difluoro group pulls electron density away from the nitrogen via sigma bonds. This renders the nitrogen lone pair less available to attack electrophiles, raising the activation energy required for an SN2 transition state.

  • Steric Hindrance: The beta-positioned 3-methyl substituent partially blocks the trajectory of incoming bulky electrophiles.

To overcome these barriers, Direct N-Alkylation requires polar aprotic solvents (e.g., DMF) and mild heating to provide the necessary thermal activation without promoting elimination (E2) side-reactions of the alkyl halide [3]. Alternatively, Reductive Amination relies on the transient formation of an iminium ion. Because the fluorinated amine is less basic, iminium formation is thermodynamically disfavored; thus, it requires a mild acid catalyst (e.g., acetic acid) and a desiccating agent (e.g., 4Å molecular sieves) to drive the equilibrium forward before in situ reduction [2].

Decision Workflow

G Start Target: N-Alkylation of (R)-4,4-difluoro-3-methylpiperidine Decision Nature of Alkylating Agent? Start->Decision Halide Alkyl Halide / Sulfonate (Primary or unhindered secondary) Decision->Halide SN2 Electrophile Carbonyl Aldehyde / Ketone (Avoids over-alkylation) Decision->Carbonyl Carbonyl Precursor Direct Protocol A: Direct Alkylation (SN2) Base: K2CO3 or DIPEA Solvent: MeCN or DMF Halide->Direct Reductive Protocol B: Reductive Amination Reagent: NaBH(OAc)3 Solvent: DCE or DCM Carbonyl->Reductive

Decision matrix for the N-alkylation of (R)-4,4-difluoro-3-methylpiperidine.

Experimental Protocols

Protocol A: Direct N-Alkylation via Nucleophilic Substitution

Objective: To couple (R)-4,4-difluoro-3-methylpiperidine with primary or unhindered secondary alkyl halides. Causality: Potassium carbonate (K₂CO₃) acts as an insoluble, heterogeneous base that scavenges the generated acid (HX) without competing as a nucleophile. DMF provides a highly polar environment to stabilize the SN2 transition state, compensating for the amine's poor nucleophilicity [4].

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (R)-4,4-difluoro-3-methylpiperidine hydrochloride (1.0 equiv, 1.0 mmol) and anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (3.0 equiv, 3.0 mmol). Causality Note: An excess is required to first liberate the free base from the hydrochloride salt and subsequently neutralize the reaction.

  • Electrophile Addition: Slowly add the alkyl halide (1.1 equiv, 1.1 mmol) dropwise at room temperature to prevent localized exothermic spikes.

  • Reaction: Heat the mixture to 60–75 °C and stir for 12–18 hours. The reduced nucleophilicity of the fluorinated amine necessitates this elevated temperature.

  • Work-up: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with distilled water (3 × 10 mL) to remove DMF and inorganic salts. Wash the organic layer with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: N-Alkylation via Reductive Amination

Objective: To couple the piperidine with aldehydes or ketones, preventing the over-alkylation (quaternization) issues common in direct alkylation. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated iminium ion over the starting carbonyl compound. The addition of molecular sieves and mild acid compensates for the hindered, less basic amine by driving iminium formation [3].

Step-by-Step Methodology:

  • Preparation: In a dry flask under nitrogen, dissolve (R)-4,4-difluoro-3-methylpiperidine hydrochloride (1.0 equiv, 1.0 mmol) and the target aldehyde (1.05 equiv, 1.05 mmol) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (5.0 mL).

  • Free-basing & Catalysis: Add N,N-diisopropylethylamine (DIPEA) (1.2 equiv, 1.2 mmol) to liberate the free amine. Add activated 4Å molecular sieves (100 mg) and glacial acetic acid (1.0 equiv) to promote iminium formation. Stir at room temperature for 1–2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 1.5 mmol) in portions. The reaction is slightly exothermic; maintain at room temperature.

  • Reaction: Stir for 12–24 hours. The steric bulk of the 3-methyl group extends the required reaction time compared to unhindered piperidines.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (10 mL). Stir for 15 minutes until gas evolution ceases. Extract with DCM (3 × 10 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, concentrate, and purify via chromatography.

Quantitative Data & Method Comparison

ParameterProtocol A: Direct N-AlkylationProtocol B: Reductive Amination
Electrophile Alkyl halides, sulfonatesAldehydes, ketones
Reagents K₂CO₃ or DIPEANaBH(OAc)₃, AcOH, 4Å MS
Solvent DMF or MeCN (Polar aprotic)DCE or DCM (Halogenated)
Temperature 60–75 °C (Requires thermal activation)Room Temperature
Typical Yield 65–85%75–95%
Primary Advantage Simple reagents, ideal for primary halidesAvoids over-alkylation, milder conditions
Key Limitation Risk of quaternization, requires heatRequires carbonyl precursor, moisture sensitive

Quality Control & Self-Validation

A robust protocol requires built-in checkpoints to ensure self-validation:

  • TLC Staining Causality: Because the aliphatic piperidine lacks a strong chromophore, UV tracking is unreliable unless the alkylating agent is aromatic. Use Ninhydrin stain: the starting secondary amine will stain bright pink/purple. As it converts to the tertiary amine product, the ninhydrin spot will disappear. The product can then be visualized using Dragendorff's reagent or an Iodine chamber.

  • ¹⁹F NMR Tracking: The gem-difluoro group in the starting material exhibits a characteristic multiplet around -95 to -105 ppm. Alkylation alters the ring's conformational equilibrium, inducing a distinct chemical shift change in the ¹⁹F signals. This confirms functionalization without relying solely on ¹H NMR, which is often convoluted by overlapping alkyl chain signals.

  • LC-MS (ESI+): Always verify the product mass via ESI+. The basicity of the resulting tertiary amine ensures strong ionization, allowing for easy tracking of the [M+H]⁺ ion.

Method

Application Note: (R)-4,4-Difluoro-3-methylpiperidine Hydrochloride in Advanced API Synthesis

Introduction & Pharmacological Utility In modern medicinal chemistry, the strategic introduction of fluorine atoms is a proven tactic to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. (R)-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Utility

In modern medicinal chemistry, the strategic introduction of fluorine atoms is a proven tactic to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. (R)-4,4-difluoro-3-methylpiperidine hydrochloride has emerged as a highly valuable chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs).

The incorporation of the gem-difluoro moiety significantly enhances the lipophilic efficiency (LipE) of the resulting pharmacophore, a critical parameter for optimizing oral bioavailability and mitigating off-target liabilities such as hERG channel inhibition[1]. Furthermore, the specific (R)-stereocenter dictates the spatial trajectory of the piperidine ring, which is an absolute requirement for precise target engagement in several cutting-edge therapeutic pathways. For instance, this specific enantiomer is a critical component in the synthesis of Cbl-b inhibitors designed to activate T-cells for immuno-oncology applications[2], as well as in the development of ErSO-DFP derivatives that trigger the anticipatory Unfolded Protein Response (a-UPR) for the selective eradication of estrogen receptor-positive (ER+) breast cancer[1].

Pathways API API containing (R)-4,4-difluoro- 3-methylpiperidine Target1 Cbl-b Inhibition (Immuno-Oncology) API->Target1 Target2 a-UPR Activation (ER+ Breast Cancer) API->Target2 Effect1 T-Cell Activation & Anti-Tumor Immunity Target1->Effect1 Effect2 Selective Tumor Regression Target2->Effect2

Pharmacological pathways modulated by (R)-4,4-difluoro-3-methylpiperidine derivatives.

Physicochemical Profile & Storage Dynamics

To ensure reproducibility in synthetic workflows, understanding the physical properties of this building block is essential. The compound is supplied as a hydrochloride salt to enhance bench stability and prevent the volatilization that is typical of free-base piperidines[3].

Storage Causality: Because the hydrochloride salt is hygroscopic, it must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) to prevent moisture absorption[3][4]. Ambient moisture can lead to clumping, inaccurate mass measurements, and the introduction of water into anhydrous coupling reactions, which rapidly hydrolyzes activated ester intermediates.

Quantitative Physicochemical Data
PropertyValue
Chemical Name (R)-4,4-Difluoro-3-methylpiperidine hydrochloride
CAS Registry Number 2503325-78-6[5]
Molecular Formula C6H12ClF2N[5]
Molecular Weight 171.62 g/mol [3]
Physical Form Solid (Powder)[3]
Purity ≥ 98%[3]
Storage Temperature Room Temperature (under inert atmosphere)[3]

Hazard Identification & Safety Protocols

Handling (R)-4,4-difluoro-3-methylpiperidine hydrochloride requires strict adherence to laboratory safety protocols. The compound is classified under the GHS07 (Exclamation mark) pictogram[3].

GHS Hazard Summary & Mitigation Strategies
Hazard ClassGHS StatementLaboratory Mitigation Strategy
Acute Toxicity (Oral) H302: Harmful if swallowed[3]Do not store near consumables. Wash hands immediately after handling.
Skin Irritation H315: Causes skin irritation[3]Wear standard nitrile gloves and a laboratory coat.
Eye Irritation H319: Causes serious eye irritation[3]Wear ANSI Z87.1 compliant safety goggles at all times.
Respiratory H335: May cause respiratory irritation[3]Perform all weighing and transfers inside a certified chemical fume hood.

Expert Methodology: Self-Validating Amide Coupling Protocol

The most common application of this compound is its nucleophilic attachment to a carboxylic acid to form an amide bond[2].

Mechanistic Insight: Due to the strong electron-withdrawing inductive effect of the gem-difluoro group at the C4 position, the pKa of the piperidine nitrogen is significantly lowered. This makes it a much poorer nucleophile compared to an unsubstituted piperidine. Consequently, standard coupling reagents (like EDC/HOBt) often result in stalled reactions. Highly efficient uronium-based reagents, such as HATU, are strictly required to drive the reaction to completion.

Step-by-Step Workflow

Step 1: Preparation and Inertion Flame-dry a 50 mL round-bottom flask containing a magnetic stir bar. Seal with a rubber septum and purge the vessel with Argon for 5 minutes. Causality: Eliminates ambient moisture that would otherwise hydrolyze the highly reactive OAt-ester intermediate formed in Step 2.

Step 2: Carboxylic Acid Activation Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes. Causality: The excess DIPEA serves a dual purpose: it acts as a base to facilitate the formation of the activated ester, and it provides the necessary equivalents to neutralize the hydrochloride salt of the piperidine in the next step.

Step 3: Nucleophilic Addition Swiftly add (R)-4,4-difluoro-3-methylpiperidine hydrochloride (1.1 eq) to the stirring solution. Allow the reaction to stir at room temperature.

Step 4: LC-MS Self-Validation (Critical Step) After 2 hours, aliquot 5 µL of the reaction mixture into 1 mL of LC-MS grade Acetonitrile. Analyze via LC-MS. Validation Logic: The protocol is self-validating. The reaction is deemed complete only when the extracted ion chromatogram shows the complete disappearance of the free amine mass ( m/z 136.1[M-Cl] + ) and the emergence of the target amide mass. If the amine persists, the system dictates the addition of a "booster" spike of HATU (0.2 eq) and DIPEA (0.5 eq), followed by re-evaluation after 1 hour.

Step 5: Aqueous Workup Once validated, quench the reaction by adding saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to pull the DMF into the aqueous phase, followed by a final brine wash.

Step 6: Isolation Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the enantiopure API intermediate.

Workflow Start Weigh (R)-4,4-difluoro- 3-methylpiperidine HCl Inert Purge with Argon (Moisture Sensitive) Start->Inert Base Add DIPEA (3.0 eq) Free-basing Inert->Base Couple Add Activated Carboxylic Acid (HATU/DMF) Base->Couple Monitor LC-MS Monitoring (Check Conversion) Couple->Monitor Workup Aqueous Workup (NaHCO3 / EtOAc) Monitor->Workup

Amide coupling workflow for (R)-4,4-difluoro-3-methylpiperidine HCl.

References

  • Boudreau, M. W., et al. "Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer." Journal of Medicinal Chemistry, PMC8917953 (2022). Available at:[Link]

  • ACS Publications. "Activators of the Anticipatory Unfolded Protein Response..." Journal of Medicinal Chemistry. Available at:[Link]

  • NextSDS. "(R)-4,4-Difluoro-3-methylpiperidine hydrochloride — Chemical Substance Information." NextSDS. Available at:[Link]

  • Google Patents. "US11951133B2 - 3-substituted piperidine compounds for Cbl-b inhibition, and use thereof." United States Patent and Trademark Office.
  • Google Patents. "WO2020236654A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof." WIPO.
  • European Patent Office. "EP4139287B1 - Substituted Aminothiazoles as DGKZeta Inhibitors for Immune Activation." EPO.
  • Google Patents. "IL319953A - Compounds with anti-kras mutant tumor activity." Israel Patent Office.

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Application

Advanced Peptidomimetic Engineering: Application of (R)-4,4-Difluoro-3-methylpiperidine in Drug Design

Application Note & Technical Protocol Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Executive Summary The transition from native peptides to small-molecule peptidomimetics...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

The transition from native peptides to small-molecule peptidomimetics is often hindered by poor pharmacokinetic (PK) properties, primarily low membrane permeability and high metabolic clearance. In recent years, the incorporation of fluorinated saturated heterocycles has emerged as a premier strategy to overcome these liabilities.

This application note details the structural rationale, physicochemical benefits, and synthetic integration of (R)-4,4-difluoro-3-methylpiperidine into peptidomimetic scaffolds. By acting as a conformationally restricted, metabolically shielded surrogate for basic amino acids (e.g., Lysine, Arginine) or proline derivatives, this specific building block has been instrumental in the discovery of novel targeted protein degraders (PROTACs/molecular glues) and enzyme inhibitors.

Mechanistic Rationale: The "Why" Behind the Building Block

The selection of (R)-4,4-difluoro-3-methylpiperidine over a standard piperidine ring is driven by three distinct physicochemical and structural phenomena:

A. Amine pKa Attenuation via Inductive Effects

Standard piperidines possess a highly basic secondary amine (pKa ~10.5), rendering them >99% ionized at physiological pH (7.4). This high basicity leads to poor passive membrane permeability and off-target liabilities, such as hERG channel inhibition and lysosomal trapping. The introduction of a gem-difluoro group at the 4-position exerts a strong electron-withdrawing inductive effect, significantly lowering the amine's pKa to approximately 6.5–7.0 . This shifts the ionization equilibrium, vastly increasing the fraction of the neutral, membrane-permeable species without eliminating the hydrogen-bond donor capacity required for target engagement.

B. Conformational Locking (The Gauche Effect)

In peptidomimetic design, minimizing the entropic penalty of binding is critical. Unmodified piperidines rapidly interconvert between chair conformations. The highly electronegative fluorine atoms, combined with the steric bulk of the (R)-3-methyl group, strongly bias the ring into a single, rigidified chair conformation. The (R)-methyl group projects into specific hydrophobic sub-pockets (mimicking the side chains of aliphatic amino acids like Leucine or Valine), while the rigidified vector of the nitrogen atom perfectly mimics the dihedral angles of a peptide β -turn.

C. Metabolic Shielding

The C4 position of a piperidine ring is a classic hotspot for Cytochrome P450 (CYP)-mediated oxidative metabolism. Replacing the vulnerable C-H bonds with robust C-F bonds completely blocks this metabolic liability, extending the in vivo half-life and reducing microsomal clearance .

Workflow Start Identify Peptide Hit (Poor PK/Bioavailability) Sub1 Proline/Basic Residue Replacement Start->Sub1 Sub2 Incorporate (R)-4,4-Difluoro- 3-methylpiperidine Sub1->Sub2 Mech1 pKa Reduction (Inductive Effect) Sub2->Mech1 Mech2 Conformational Lock (Steric/Gauche Effects) Sub2->Mech2 Mech3 Metabolic Shielding (C-H to C-F substitution) Sub2->Mech3 Outcome Optimized Peptidomimetic (High LipE, Orally Bioavailable) Mech1->Outcome Mech2->Outcome Mech3->Outcome

Workflow for optimizing peptidomimetics using (R)-4,4-difluoro-3-methylpiperidine.

Application Case Studies

Case Study 1: Targeted Degradation of BCL6

In the optimization of benzimidazolone-based BCL6 degraders, replacing a standard piperidine with 4,4-difluoro-3-methylpiperidine yielded the clinical candidate analog CCT369260. The modification not only improved microsomal stability but also dramatically enhanced the degradation capacity ( DC50​ ) by locking the molecule into the bioactive conformation required for ternary complex formation with the E3 ligase .

Pathway Target Target Protein (e.g., BCL6) Complex Ternary Complex Formation Target->Complex Degrader Peptidomimetic Degrader (Fluorinated Piperidine) Degrader->Complex E3 E3 Ubiquitin Ligase E3->Complex Ub Polyubiquitination Complex->Ub Proteasome Proteasomal Degradation Ub->Proteasome

Mechanism of targeted protein degradation induced by fluorinated peptidomimetic degraders.

Case Study 2: Cbl-b E3 Ligase Inhibition

For immuno-oncology applications, (R)-4,4-difluoro-3-methylpiperidine was utilized as a critical structural motif in the design of small-molecule inhibitors of the Cbl-b E3 ubiquitin ligase. The chiral methyl group was essential for fitting into a tight hydrophobic pocket, preventing T-cell tolerance and enhancing anti-tumor immunity .

Quantitative SAR Data Summary

The following table summarizes the typical Structure-Activity Relationship (SAR) shift observed when transitioning from an unfluorinated piperidine to the optimized building block in a generic peptidomimetic scaffold.

Scaffold ModificationCalculated Amine pKacLogD (pH 7.4)Microsomal Stability ( T1/2​ )Target Degradation ( DC50​ )
Unsubstituted Piperidine ~10.51.2Low (< 15 min)> 10 µM (Inactive)
3-Methylpiperidine ~10.21.6Low (18 min)~ 5.0 µM
(R)-4,4-Difluoro-3-methylpiperidine ~6.5 2.8 High (> 60 min) < 0.1 µM (Potent)

Data synthesized from established SAR trends in BCL6 degrader optimization and UPR activator studies , .

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causal explanations for reagent choices and in-process controls.

Protocol A: Nucleophilic Aromatic Substitution ( SN​Ar ) for Scaffold Assembly

Objective: Couple (R)-4,4-difluoro-3-methylpiperidine hydrochloride to a heteroaryl chloride core (e.g., a pyrimidine or quinoxaline intermediate).

Causality & Rationale: The electron-withdrawing difluoro group drastically reduces the nucleophilicity of the piperidine nitrogen. Standard conditions (e.g., Triethylamine at room temperature) will fail or result in <10% yield. Therefore, a stronger inorganic base ( Cs2​CO3​ ) and a high-boiling polar aprotic solvent (NMP) at elevated temperatures are strictly required to drive the reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the heteroaryl chloride intermediate (1.0 eq, 0.5 mmol) and (R)-4,4-difluoro-3-methylpiperidine hydrochloride (1.2 eq, 0.6 mmol).

  • Base Addition: Add anhydrous Cesium Carbonate ( Cs2​CO3​ , 3.0 eq, 1.5 mmol). Reasoning: 1.0 eq is consumed to neutralize the HCl salt of the amine; the excess drives the SN​Ar reaction.

  • Solvent: Suspend the mixture in anhydrous N-Methyl-2-pyrrolidone (NMP, 4.0 mL). Purge the vial with N2​ gas for 2 minutes and seal tightly.

  • Heating: Heat the reaction block to 140 °C and stir vigorously for 2 to 4 hours.

  • In-Process Control (LC-MS): After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation: Ensure the complete disappearance of the heteroaryl chloride mass and the appearance of the desired product mass ( [M+H]+ ).

  • Workup: Cool the mixture to room temperature. Quench by pouring into ice-cold water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl solution (3 x 10 mL) to remove residual NMP.

  • Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Final Validation: Confirm structure via 1H and 19F NMR. The 19F NMR should display two distinct multiplet signals (around -95 to -105 ppm) characteristic of the diastereotopic gem-difluoro atoms. Confirm enantiomeric excess (ee > 98%) via Chiral HPLC to ensure the basic conditions did not epimerize the (R)-methyl stereocenter.

Protocol B: Lipophilic Efficiency (LipE) Profiling

Objective: Calculate the LipE of the synthesized peptidomimetic to validate the optimization trajectory.

Causality & Rationale: LipE ( LipE=pIC50​−cLogD7.4​ ) normalizes potency against lipophilicity. A high LipE (> 5.0) indicates that the binding affinity is driven by specific, high-quality interactions rather than non-specific hydrophobic "grease," which is a common pitfall in peptidomimetic design.

Step-by-Step Methodology:

  • Affinity Measurement ( pIC50​ ): Perform a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine the biochemical IC50​ of the compound against its target protein. Convert this value to pIC50​ ( −log10​(IC50​ in M) ).

  • Chromatographic LogD Determination: Since calculated LogD (cLogD) can be inaccurate for highly fluorinated compounds, measure the experimental LogD using a standardized HPLC method. Inject the compound onto a C18 column using a mobile phase buffered at pH 7.4 (e.g., 10 mM Ammonium Acetate).

  • Calculation: Compare the retention time against a calibration curve of known reference drugs (e.g., Toluene, Triphenylene) to derive the experimental LogD7.4​ .

  • Validation: Calculate LipE=pIC50​−LogD7.4​ . An increase in LipE of ≥1.0 unit compared to the unfluorinated precursor validates the successful integration of the (R)-4,4-difluoro-3-methylpiperidine building block.

References

  • Title: Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 3-substituted piperidine compounds for Cbl-b inhibition, and use thereof (US11464802B2)
  • Title: Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain (CN119585247A)
Method

Advanced Application Notes and Protocols: Buchwald-Hartwig Amination with (R)-4,4-Difluoro-3-methylpiperidine

Executive Summary (R)-4,4-difluoro-3-methylpiperidine is an increasingly critical building block in modern drug discovery, frequently utilized to optimize lipophilicity, metabolic stability, and basicity in pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-4,4-difluoro-3-methylpiperidine is an increasingly critical building block in modern drug discovery, frequently utilized to optimize lipophilicity, metabolic stability, and basicity in pharmaceutical candidates, including NaV1.8 pain therapeutics and 15-PGDH inhibitors. However, coupling this specific secondary amine via Buchwald-Hartwig amination presents a dual chemical challenge:

  • Steric Hindrance: The stereocenter at the 3-position (methyl group) creates significant local steric bulk adjacent to the reactive nitrogen center.

  • Electronic Deactivation: The 4,4-difluoro moiety exerts a strong inductive electron-withdrawing effect (-I), substantially reducing the nucleophilicity of the amine lone pair.

This application note provides a field-proven, self-validating protocol for the efficient C-N cross-coupling of (R)-4,4-difluoro-3-methylpiperidine with aryl halides, detailing the mechanistic causality behind catalyst selection, base equivalents, and reaction monitoring.

Mechanistic Insights & Catalyst Selection

In palladium-catalyzed aminations, the choice of the phosphine ligand dictates the success of the catalytic cycle. For sterically hindered secondary amines, the dialkylbiaryl phosphine ligand RuPhos is the gold standard.

Why not BrettPhos? While BrettPhos is highly efficient for primary amines, it is explicitly designed to prevent multiple arylations and struggles to accommodate bulky secondary amines due to its extreme steric profile. Density Functional Theory (DFT) and kinetic studies reveal that the rate-limiting step for the Pd-BrettPhos system is oxidative addition, whereas for the Pd-RuPhos system, it is reductive elimination. RuPhos provides the optimal balance: it is electron-rich enough to facilitate the oxidative addition of the aryl halide, yet possesses the precise steric geometry required to force the challenging reductive elimination of the bulky, deactivated difluoropiperidine product.

Mechanism Pd0 Pd(0)-RuPhos Active Catalyst OxAdd Pd(II)(Ar)(X)-RuPhos Oxidative Addition Complex Pd0->OxAdd + Ar-X (Fast) AmineCoord Pd(II)(Ar)(Amine)-RuPhos Amine Coordination OxAdd->AmineCoord + (R)-4,4-difluoro- 3-methylpiperidine Amido Pd(II)(Ar)(NR2)-RuPhos Amido Complex AmineCoord->Amido + Base - Base·HX Amido->Pd0 Reductive Elimination (Rate-Limiting Step) Product Ar-NR2 Coupled Product Amido->Product Product Release

Fig 1. Catalytic cycle of Pd-RuPhos with (R)-4,4-difluoro-3-methylpiperidine.

Experimental Design & Optimization

Because (R)-4,4-difluoro-3-methylpiperidine is commercially supplied as a hydrochloride salt (CAS: 2503325-78-6), the stoichiometry of the base must be carefully adjusted. A standard 1.2 equivalents of base will result in complete reaction failure, as the base will be consumed neutralizing the HCl salt rather than driving the deprotonation of the Pd(II)-amine complex.

Table 1: Catalyst System Optimization Matrix

Catalyst PrecursorLigandBase (Equiv)SolventExpected Outcome / Rationale
Pd2(dba)3 (2 mol%)RuPhos (4 mol%)NaOtBu (2.5)TolueneOptimal . Excellent conversion. RuPhos accommodates the secondary amine; NaOtBu neutralizes HCl and drives the cycle.
Pd(OAc)2 (5 mol%)BippyPhos (10 mol%)Cs2CO3 (3.0)1,4-DioxaneGood . BippyPhos is highly versatile. Best for base-sensitive aryl halides where NaOtBu causes side reactions.
Pd2(dba)3 (2 mol%)BrettPhos (4 mol%)NaOtBu (2.5)ToluenePoor . BrettPhos is optimized for primary amines; steric clash with the 3-methylpiperidine ring halts the cycle.
XPhos Pd G3 (5 mol%)XPhos LiHMDS (3.0)THFModerate . Works for less hindered electrophiles, but LiHMDS can cause competitive enolization if ketones are present.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol is designed as a self-validating system. The visual transition of the reaction mixture serves as an internal quality control check for catalyst activation.

Workflow S1 Step 1: Solid Dispensing Pd2(dba)3, RuPhos, Base, Amine·HCl, Ar-X S2 Step 2: Inerting 3x Vacuum/Argon Purge S1->S2 S3 Step 3: Solvent & Heat Add Toluene, 100°C, 16h S2->S3 S4 Step 4: Quench & Extract NH4Cl(aq), EtOAc Extraction S3->S4 S5 Step 5: Purification Silica Gel Chromatography S4->S5

Fig 2. Standardized Schlenk-line workflow for air-sensitive Buchwald-Hartwig aminations.

Materials Required:

  • Aryl Halide (1.0 equiv)

  • (R)-4,4-Difluoro-3-methylpiperidine hydrochloride (1.2 equiv)

  • Pd2(dba)3 (0.02 equiv, 2 mol%)

  • RuPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv) - Must be stored in a desiccator/glovebox.

  • Anhydrous Toluene (0.1 M relative to Aryl Halide)

Step-by-Step Methodology:

  • Vessel Preparation: Oven-dry a Schlenk tube or a thick-walled reaction vial equipped with a magnetic stir bar and a PTFE-lined septum. Cool under a stream of dry Argon.

  • Solid Dispensing: To the vessel, add the aryl halide (if solid, 1.0 equiv), (R)-4,4-difluoro-3-methylpiperidine hydrochloride (1.2 equiv), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and NaOtBu (2.5 equiv).

    • Causality Note: 1.0 equivalent of NaOtBu is consumed immediately to free-base the piperidine hydrochloride. The remaining 1.5 equivalents drive the catalytic cycle.

  • Inerting the Atmosphere: Seal the vessel. Apply vacuum for 30 seconds, then backfill with Argon. Repeat this cycle three times.

    • Trustworthiness Check: Oxygen is the primary enemy of the Pd(0) active species. Failure to properly degas will result in phosphine oxidation and catalyst death (indicated by a persistent black suspension).

  • Solvent Addition: Add anhydrous, degassed Toluene via syringe. If the aryl halide is a liquid, add it at this stage.

  • Catalyst Activation & Heating: Place the vessel in a pre-heated oil bath or heating block at 100 °C.

    • Validation Check: Upon heating, the dark purple/red color of Pd2(dba)3 should rapidly transition to a deep red-orange or yellow-orange solution. This color change confirms the formation of the active Pd(0)-RuPhos complex.

  • Monitoring: Stir vigorously for 12–16 hours. Monitor the reaction via LC-MS or TLC. The deactivated nature of the fluorinated amine means the reaction will be slower than a standard piperidine coupling.

  • Workup: Cool the reaction to room temperature. Quench by adding saturated aqueous NH4Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc).

Troubleshooting & Field Insights

  • Issue: High levels of dehalogenated aryl starting material.

    • Cause: The rate of oxidative addition is outpacing the rate of amine coordination/reductive elimination, leading to protodehalogenation.

    • Solution: Switch to a less polar solvent (e.g., Toluene instead of Dioxane) to modulate the oxidative addition rate, or slightly increase the concentration of the amine.

  • Issue: Incomplete conversion with unreacted amine remaining.

    • Cause: Catalyst poisoning or base depletion. The HCl salt may have absorbed moisture, introducing water into the system which neutralizes the NaOtBu.

    • Solution: Ensure the amine hydrochloride is thoroughly dried under high vacuum before use, or pre-form the free base by partitioning between 1M NaOH and DCM, followed by careful evaporation.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega / PMC.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero) aryl Chlorides. ResearchGate.[Link]

  • WO2020160151A1 - 15-PGDH Inhibitors. Google Patents.

  • WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain. Google Patents.

Application

Application Notes &amp; Protocols: A Step-by-Step Guide to the Asymmetric Synthesis of (R)-4,4-difluoro-3-methylpiperidine

Audience: Researchers, scientists, and drug development professionals. Abstract The 4,4-difluoro-3-methylpiperidine scaffold is a privileged motif in modern medicinal chemistry, offering a unique combination of metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 4,4-difluoro-3-methylpiperidine scaffold is a privileged motif in modern medicinal chemistry, offering a unique combination of metabolic stability, conformational constraint, and modulated basicity due to the influence of the gem-difluoro group. The controlled synthesis of the (R)-enantiomer is of particular interest for the development of selective and potent therapeutic agents. This document provides a comprehensive, step-by-step guide for the asymmetric synthesis of (R)-4,4-difluoro-3-methylpiperidine, leveraging a robust strategy that combines classical fluorination chemistry with a state-of-the-art catalytic asymmetric hydrogenation. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights grounded in established chemical principles to ensure reproducibility and success.

Introduction: The Significance of Fluorinated Piperidines

The piperidine ring is one of the most ubiquitous N-heterocycles found in FDA-approved drugs and natural products.[1] Its simple, saturated framework is a common feature in molecules targeting the central nervous system (CNS), among other therapeutic areas. The strategic incorporation of fluorine atoms, particularly a gem-difluoro group (CF2), can profoundly and beneficially alter a molecule's physicochemical properties. The CF2 group can act as a bioisostere for a carbonyl or ether linkage, enhance metabolic stability by blocking oxidative pathways, and lower the pKa of the piperidine nitrogen, which can be critical for optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles.[2]

Synthesizing these valuable building blocks, especially as single enantiomers, remains a significant challenge.[3][4] This guide outlines a reliable and scalable pathway to access (R)-4,4-difluoro-3-methylpiperidine, a key intermediate for drug discovery programs.

Overall Synthetic Strategy

Our approach is a three-stage process commencing from the commercially available N-Boc-3-methyl-4-piperidone. The strategy is designed to first install the chemically robust gem-difluoro group and then establish the critical C3-stereocenter in the final, chirality-inducing step.

Synthetic_Workflow A 1. N-Boc-3-methyl-4-piperidone B 2. N-Boc-4,4-difluoro-3-methylpiperidine A->B  Deoxofluorination C 3. N-Boc-4,4-difluoro-3-methyl-1,2,5,6-tetrahydropyridine B->C  Elimination D 4. (R)-N-Boc-4,4-difluoro-3-methylpiperidine C->D  Asymmetric  Hydrogenation   E 5. (R)-4,4-difluoro-3-methylpiperidine (Final Product) D->E  Boc Deprotection

Caption: Overall workflow for the synthesis of the target molecule.

Experimental Protocols & Mechanistic Insights

Stage 1: Deoxofluorination of N-Boc-3-methyl-4-piperidone

Core Objective: To replace the C4-carbonyl with a gem-difluoro group. This transformation is a cornerstone of organofluorine chemistry.

Scientific Rationale: Deoxofluorination is the most direct method for converting ketones to gem-difluorides. We have selected Diethylaminosulfur Trifluoride (DAST) for this protocol due to its widespread use and effectiveness, though other reagents like Deoxo-Fluor® or XtalFluor-E® could also be employed.[5][6] The reaction proceeds via nucleophilic attack of the ketone oxygen onto the sulfur of DAST, followed by intramolecular fluoride delivery. The use of an N-Boc protecting group is critical as it is stable under these fluorinating conditions and prevents unwanted side reactions at the nitrogen atom.

Protocol 3.1: Synthesis of N-Boc-4,4-difluoro-3-methylpiperidine (2)

  • Reactor Setup: To a dry, nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add N-Boc-3-methyl-4-piperidone (1 ) (1.0 eq, e.g., 10.0 g) and anhydrous dichloromethane (DCM) (10 mL per 1 g of substrate).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is crucial to control the reactivity of DAST and minimize the formation of byproducts.

  • Reagent Addition: Add DAST (1.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Quenching: Carefully and slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0 °C to quench the excess DAST. Caution: Gas evolution (SO2) will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-4,4-difluoro-3-methylpiperidine (2 ) as a colorless oil.

CompoundStarting Mass (g)Product Mass (g)Yield (%)
2 10.0~9.8~88%
Note: Yields are representative and may vary.
Stage 2: Formation of the Tetrahydropyridine Intermediate

Core Objective: To create the C=C double bond necessary for the asymmetric hydrogenation.

Scientific Rationale: The stereocenter will be set by a facial-selective addition of hydrogen across a double bond. To generate this double bond, we will form a thermodynamically stable tetrahydropyridine intermediate. This is achieved by deprotonation at C2 or C6 followed by elimination. We use a strong, non-nucleophilic base, Lithium diisopropylamide (LDA), at low temperature to regioselectively deprotonate the C2 position, which is sterically less hindered and kinetically favored.

Protocol 3.2: Synthesis of N-Boc-4,4-difluoro-3-methyl-1,2,5,6-tetrahydropyridine (3)

  • Reactor Setup: In a dry, nitrogen-flushed flask, prepare LDA in situ. Add anhydrous tetrahydrofuran (THF) (10 mL per 1 g of substrate 2 ) and diisopropylamine (1.2 eq). Cool to -78 °C.

  • LDA Formation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) and stir for 30 minutes at -78 °C.

  • Substrate Addition: In a separate flask, dissolve N-Boc-4,4-difluoro-3-methylpiperidine (2 ) (1.0 eq) in anhydrous THF and add this solution dropwise to the LDA solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Workup & Extraction: Allow the mixture to warm to room temperature. Add water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to afford the tetrahydropyridine intermediate (3 ).

CompoundStarting Mass (g)Product Mass (g)Yield (%)
3 9.8~7.2~80%
Stage 3: Rhodium-Catalyzed Asymmetric Hydrogenation & Deprotection

Core Objective: To stereoselectively reduce the double bond to install the (R)-stereocenter at C3.

Scientific Rationale: This is the key enantioselective step. Rhodium-catalyzed asymmetric hydrogenation is a powerful and well-established method for creating chiral centers with high enantioselectivity.[7][8] The choice of the chiral phosphine ligand is paramount. For this transformation, a ligand from the Josiphos family, such as (R)-(−)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (SL-J009-2), is an excellent candidate, known for its effectiveness in hydrogenating similarly substituted olefins.

The chiral ligand coordinates to the rhodium center, creating a chiral catalytic environment. The olefin substrate then coordinates to this complex, and hydrogen is delivered preferentially to one face of the double bond, dictated by the steric and electronic properties of the ligand.

Catalytic_Cycle cluster_0 Asymmetric Hydrogenation A [Rh(COD)(Ligand*)]+ B Olefin Coordination A->B + Olefin (3) C Oxidative Addition of H₂ B->C + H₂ D Hydride Insertion (Stereo-determining) C->D E Reductive Elimination D->E E->A + Product (4)

Caption: Simplified catalytic cycle for Rh-catalyzed hydrogenation.

Protocol 3.3: Synthesis of (R)-N-Boc-4,4-difluoro-3-methylpiperidine (4)

  • Catalyst Preparation: In a glovebox, charge a pressure-rated vial with [Rh(COD)2]BF4 (0.01 eq) and the chiral ligand (e.g., SL-J009-2) (0.011 eq). Add degassed methanol. Stir for 20 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve the tetrahydropyridine intermediate (3 ) (1.0 eq) in degassed methanol.

  • Hydrogenation: Transfer the substrate solution to the vial containing the catalyst. Seal the vial, remove it from the glovebox, and place it in a hydrogenation reactor. Purge the reactor with hydrogen gas (3 cycles) and then pressurize to 50 bar.

  • Reaction: Stir the reaction at 50 °C for 24 hours.

  • Workup: Cool the reactor, carefully vent the hydrogen, and concentrate the reaction mixture under reduced pressure.

  • Purification & Analysis: Purify by column chromatography. The enantiomeric excess (e.e.) should be determined by chiral HPLC analysis.

CompoundStarting Mass (g)Product Mass (g)Yield (%)Enantiomeric Excess (e.e.) (%)
4 7.2~7.0~96%>98% (R)

Protocol 3.4: Boc Deprotection to Yield (R)-4,4-difluoro-3-methylpiperidine (5)

  • Reaction Setup: Dissolve the protected piperidine (4 ) (1.0 eq) in 1,4-dioxane.

  • Acid Addition: Add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) and stir at room temperature for 4 hours.

  • Product Isolation: A white precipitate of the hydrochloride salt will form. Concentrate the mixture to dryness under reduced pressure.

  • Purification: Wash the resulting solid with cold diethyl ether and dry under vacuum to obtain the final product (5 ) as its hydrochloride salt. The final product is often used directly as the salt.[9]

Summary and Conclusion

This application note details a robust and highly selective three-stage synthesis of (R)-4,4-difluoro-3-methylpiperidine. By combining a reliable deoxofluorination protocol with a state-of-the-art rhodium-catalyzed asymmetric hydrogenation, this valuable building block can be accessed in high yield and excellent enantiopurity. The causality-driven explanations for each step provide the user with the necessary scientific grounding to troubleshoot and adapt this protocol for related targets. The methods described herein are scalable and suitable for application in both academic research and industrial drug development settings.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Chen, H., Gurung, S. R., Li, L., et al. (2021). Development of an Efficient Synthesis toward a 4,4-Difluoropiperidine Intermediate Bearing a Pyridine N-Oxide Motif at the Carbon Stereocenter. Organic Process Research & Development, 25(7), 1715–1723. [Link]

  • Rovinsky, A. M., & Wiemer, D. F. (2006). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Organic Letters, 8(1), 93–96. [Link]

  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]

  • O'Hagan, D. (2008). Asymmetric routes to substituted piperidines. Chemical Communications, (6), 625-642. [Link]

  • Bull, J. A., et al. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters, 26(8), 1736-1741. [Link]

  • F. Hoffmann-La Roche AG. (2013). 4,4-difluoro-piperidine-compounds.
  • Davies, S. G., et al. (2010). Asymmetric Synthesis of Piperidines and Octahydroindolizines. Tetrahedron: Asymmetry, 21(5), 584-609. [Link]

  • Wang, C., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]

  • Gouverneur, V., et al. (2013). Enantioselective synthesis of C3 fluoro-MEP. Organic & Biomolecular Chemistry, 11(28), 4649-4652. [Link]

  • Vidal-Ferran, A., et al. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 715-749. [Link]

  • Xiao, J., et al. (2022). Rhodium-catalysed reductive transamination for the synthesis of chiral piperidines and fluoropiperidines. Nature Chemistry, 14, 41-49. [Link]

  • SmithKline Beecham plc. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Shanghai Institute of Pharmaceutical Industry. (2020). Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • Brown, R. C. D., et al. (2013). Diastereoselective Syntheses of (3R,4R)- and (3R,4S)-4-Aryl-3-methyl-4-piperidinemethanol and Fluoro Analogues. The Journal of Organic Chemistry, 78(3), 1145-1157. [Link]

  • Zhang, X., et al. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Rhodium Catalysis in Organic Synthesis, 1-60. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (R)-4,4-difluoro-3-methylpiperidine Hydrochloride

Welcome to the dedicated technical support center for the purification of (R)-4,4-difluoro-3-methylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the purification of (R)-4,4-difluoro-3-methylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this chiral fluorinated piperidine salt. Our goal is to equip you with the scientific rationale and practical guidance to overcome common purification challenges, ensuring the high purity and enantiomeric integrity of your compound.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of (R)-4,4-difluoro-3-methylpiperidine hydrochloride, offering step-by-step solutions grounded in chemical principles.

Problem 1: Low Purity After Initial Synthesis and Salt Formation

Symptoms:

  • The isolated hydrochloride salt is off-white, yellow, or brown instead of a white solid.[1]

  • Analytical data (e.g., NMR, LC-MS) indicates the presence of significant impurities.

Root Cause Analysis and Solutions:

The presence of color and impurities can stem from several sources, including residual reagents, byproducts from the synthesis, or degradation. A systematic approach to purification is essential.

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for low purity product.

Recommended Actions:

  • Acid-Base Extraction: This is a fundamental and highly effective technique for removing non-basic impurities from an amine salt.[2]

    • Protocol:

      • Dissolve the crude hydrochloride salt in water.

      • Make the aqueous solution basic (pH > 12) by the slow addition of a strong base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) while cooling in an ice bath. This will liberate the free amine.

      • Extract the free amine into an organic solvent such as dichloromethane (DCM) or ethyl acetate. Repeat the extraction 2-3 times to ensure complete recovery.

      • Combine the organic extracts and wash with brine to remove residual water.

      • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the purified free amine.

      • Re-form the hydrochloride salt by dissolving the purified free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete.

  • Recrystallization: This is the primary method for purifying the final hydrochloride salt. The key is to find a suitable solvent or solvent system.[1][3]

    • Solvent Selection: For amine hydrochlorides, polar protic solvents or mixtures are often effective.

    • Recommended Solvent Systems to Screen:

      • Isopropanol (IPA) / Diethyl Ether

      • Ethanol / Hexanes

      • Methanol / Ethyl Acetate

      • Water / Acetone

    • General Recrystallization Protocol (Two-Solvent System): [4]

      • Dissolve the crude salt in a minimum amount of the hot solvent in which it is more soluble (e.g., IPA, ethanol, methanol).

      • If any insoluble impurities are present, perform a hot filtration.

      • Slowly add the anti-solvent (the solvent in which the salt is less soluble, e.g., diethyl ether, hexanes, ethyl acetate) to the hot solution until slight turbidity persists.

      • Reheat the mixture until a clear solution is obtained.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

      • Dry the purified crystals under vacuum.

Problem 2: Poor Enantiomeric Excess (e.e.)

Symptoms:

  • Chiral HPLC analysis shows a significant peak for the undesired (S)-enantiomer.

Root Cause Analysis and Solutions:

Low enantiomeric excess can result from the synthetic route favoring the formation of a racemic mixture or from racemization occurring during workup or purification.

Troubleshooting Strategies:

  • Classical Resolution via Diastereomeric Salt Formation: If the synthesis results in a racemic or partially racemic mixture, resolution is necessary. This involves reacting the free amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

    • Common Chiral Resolving Agents for Amines:

      • (R)- or (S)-Mandelic acid

      • Tartaric acid derivatives (e.g., di-p-toluoyl-D-tartaric acid)

    • General Protocol for Diastereomeric Salt Resolution:

      • Dissolve the racemic free amine in a suitable solvent (e.g., ethanol, methanol).

      • Add a solution of the chiral resolving agent (0.5 to 1.0 equivalents) in the same solvent.

      • Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of one diastereomeric salt.

      • Isolate the crystals by filtration.

      • Recrystallize the diastereomeric salt multiple times, monitoring the enantiomeric excess of the liberated amine at each stage by chiral HPLC until a constant e.e. is achieved.

      • Liberate the free amine from the purified diastereomeric salt using the acid-base extraction procedure described in Problem 1 .

  • Chiral Preparative HPLC: For high-value materials or when classical resolution is challenging, preparative chiral HPLC can be employed to directly separate the enantiomers. This method utilizes a chiral stationary phase to achieve separation.[5]

Workflow for Improving Enantiomeric Excess

Caption: Workflow for improving enantiomeric excess.

Problem 3: Difficulty in Inducing Crystallization

Symptoms:

  • The product remains as an oil or in a supersaturated solution after cooling.

Root Cause Analysis and Solutions:

Failure to crystallize can be due to high purity (sometimes impurities can aid crystallization), the solvent being too good, or insufficient supersaturation.

Techniques to Induce Crystallization:

  • Seeding: Add a small crystal of a previously obtained pure sample to the cooled solution.

  • Scratching: Scratch the inside of the flask at the solution-air interface with a glass rod to create nucleation sites.

  • Increase Concentration: Carefully evaporate some of the solvent to create a more concentrated, supersaturated solution.

  • Add an Anti-solvent: Slowly add a solvent in which the salt is insoluble (see recrystallization solvent systems) until turbidity is observed.

  • Extended Cooling: Allow the solution to stand in a cold environment (e.g., refrigerator or freezer) for an extended period.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of (R)-4,4-difluoro-3-methylpiperidine hydrochloride during purification?

A1: A combination of techniques is recommended for comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the progress of purification.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of chemical purity. A reversed-phase C18 column with a mobile phase of water and acetonitrile containing an additive like trifluoroacetic acid (TFA) or formic acid is a good starting point.

  • Chiral HPLC: Essential for determining the enantiomeric excess. Polysaccharide-based chiral stationary phases (CSPs) are often effective for piperidine derivatives.[6] It may be necessary to analyze the free amine form for better resolution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and to check for the presence of impurities. ¹⁹F NMR can be particularly useful for fluorinated compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and identify impurities.

Q2: How do the fluorine atoms affect the purification process?

A2: The geminal difluoro group at the 4-position significantly impacts the molecule's properties:

  • Increased Polarity: The electron-withdrawing nature of fluorine can increase the polarity of the molecule, which will influence its solubility and chromatographic behavior.

  • Altered pKa: The pKa of the piperidine nitrogen will be lower compared to its non-fluorinated analog, which can affect its behavior during acid-base extraction.

  • Chromatographic Interactions: The fluorine atoms can lead to different interactions with stationary phases in chromatography, which may require screening of different column types and mobile phases.

Q3: Can I use flash chromatography to purify the free amine of (R)-4,4-difluoro-3-methylpiperidine?

A3: Yes, flash column chromatography can be an effective purification method for the free amine before salt formation.[7]

  • Stationary Phase: Standard silica gel is often suitable.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is a common starting point. To mitigate peak tailing, which is common with amines on silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.

Q4: What are the optimal storage conditions for (R)-4,4-difluoro-3-methylpiperidine hydrochloride?

A4: As a hydrochloride salt, it is generally a stable solid. However, it is advisable to store it in a tightly sealed container in a cool, dry place, and under an inert atmosphere to prevent moisture absorption, which can affect its physical properties and handling.[8]

Data Summary Table

ParameterRecommended Starting Conditions
Recrystallization Solvents Isopropanol/Diethyl Ether, Ethanol/Hexanes, Methanol/Ethyl Acetate
Flash Chromatography (Free Amine) Stationary Phase: Silica Gel Mobile Phase: Hexanes/Ethyl Acetate with 0.1-1% Triethylamine
Analytical Chiral HPLC Column: Polysaccharide-based CSP (e.g., Chiralpak series) Mobile Phase: Hexane/Isopropanol with 0.1% Diethylamine (for free amine)
Storage Cool, dry place, under inert atmosphere

References

  • Biotage. (n.d.). Flash Purification. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization, Filtration and Melting Point. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • NextSDS. (n.d.). (R)-4,4-Difluoro-3-methylpiperidine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Welch Materials. (2026, February 23). The Critical Role of Chiral Separation and Its Modern Solutions. Retrieved from [Link]

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. Retrieved from [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (2008, February 21).

Sources

Optimization

Technical Support Center: Optimizing Solubility of (R)-4,4-Difluoro-3-methylpiperidine

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, formulation scientists, and drug development professionals working with (R)-4,4-difluoro-3-methylpiperidine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, formulation scientists, and drug development professionals working with (R)-4,4-difluoro-3-methylpiperidine .

While fluorinated piperidines are invaluable building blocks for improving metabolic stability and modulating lipophilicity, their unique physicochemical properties often present solubility challenges during synthesis and formulation. This guide synthesizes structural theory with field-proven methodologies to help you troubleshoot and optimize solubility in organic solvents.

Part 1: Quantitative Physicochemical Profiling

To understand the solubility behavior of (R)-4,4-difluoro-3-methylpiperidine, we must first look at how gem-difluoro substitution alters the core piperidine ring. The strong electron-withdrawing inductive effect (-I effect) of the fluorine atoms significantly drops the basicity of the amine [1].

Table 1: Comparative Physicochemical Data

PropertyPiperidine (Reference)4,4-Difluoropiperidine(R)-4,4-Difluoro-3-methylpiperidine HCl
Physical State (RT) LiquidLiquidSolid (Crystalline Powder)
Amine pKa ~11.2~8.5[1]~8.5 - 8.8 [2]
Solubility (Water) MiscibleModerateHigh (as HCl salt)
Solubility (DCM/EtOAc) MiscibleMiscibleVery Low (as HCl salt)
Solubility (DMSO/DMF) MiscibleMiscibleModerate to High (Requires validation)
Part 2: Troubleshooting Guides & FAQs

Q1: My (R)-4,4-difluoro-3-methylpiperidine HCl salt won't dissolve in dichloromethane (DCM) or ethyl acetate (EtOAc) for an amide coupling reaction. What is the mechanistic cause, and how do I fix it? Cause: The root issue is thermodynamic. The compound is typically supplied as a hydrochloride (HCl) salt to ensure shelf stability. Crystalline salts possess high lattice energies. In low-dielectric constant (non-polar) solvents like DCM ( ε≈8.9 ) or EtOAc ( ε≈6.0 ), the solvent cannot provide sufficient ion-dipole interactions to overcome this lattice energy, resulting in poor dissolution. Solution: You must convert the salt to its free base form. Because the gem-difluoro group drops the amine pKa to ~8.5 [1], the free base is easily generated using a mild aqueous base (like NaHCO 3​ , conjugate acid pKa ~10.3), avoiding the harsh conditions required for unsubstituted piperidines. See Protocol A below for a biphasic free-basing methodology. Alternatively, if your reaction chemistry permits, add an excess of a soluble organic base like N,N-Diisopropylethylamine (DIPEA) directly to the suspension to form the highly soluble free base in situ.

Q2: How do the fluorine atoms affect the conformational stability and solubility of this piperidine ring in different solvents? Cause: Fluorination introduces profound stereoelectronic effects. In fluorinated piperidines, the fluorine atoms strongly prefer an axial orientation due to charge-dipole interactions and hyperconjugation (known as the "axial-F preference") [3]. Solution: The axial conformer is significantly more polar than the equatorial conformer. Consequently, its stability is highly dependent on the solvent's dielectric constant. In polar aprotic solvents (like DMSO or DMF), the highly polar axial conformer is stabilized, which thermodynamically favors dissolution[3]. If you are struggling with solubility in moderately polar mixtures, increasing the solvent polarity (e.g., adding a co-solvent like DMSO) will shift the conformational equilibrium toward the more soluble polar conformer.

Q3: Can I just heat my reaction to force the HCl salt into solution in DMF or DMSO for an S N​ Ar reaction? Cause: While heating increases kinetic solubility, it is not a self-validating approach. It may not be sufficient for high-concentration reactions and can lead to thermal degradation of the solvent (e.g., DMF breaking down into dimethylamine). Furthermore, the undissolved HCl counterion can interfere with base-sensitive S N​ Ar mechanisms. Solution: Do not rely on visual clearance upon heating. It is highly recommended to determine the exact equilibrium solubility at your target temperature using a standardized empirical method before committing valuable starting materials. See Protocol B [4].

Part 3: Standardized Experimental Protocols
Protocol A: Biphasic Free-Basing for Non-Polar Solvent Applications

Use this protocol to isolate the highly soluble free base prior to reactions in low-dielectric solvents.

  • Suspension: Suspend the (R)-4,4-difluoro-3-methylpiperidine HCl salt in dichloromethane (DCM) at a target concentration of 0.1 M in a separatory funnel.

  • Deprotonation: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO 3​ ).

  • Agitation: Shake vigorously for 15-30 minutes at room temperature, venting frequently. The mild base will cleanly deprotonate the piperidinium ion.

  • Phase Separation: Allow the layers to separate. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer once more with half the original volume of DCM.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na 2​ SO 4​ ), filter, and concentrate under reduced pressure. The resulting free base will present as an oil with near-infinite miscibility in most organic solvents.

Protocol B: Kinetic Solubility Determination (Shake-Flask Method)

A self-validating system to empirically determine maximum solubility limits[4].

  • Preparation: Add an excess amount (e.g., 50 mg) of the compound to a 4 mL borosilicate glass vial.

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent (e.g., DMF, DMSO, or a custom solvent mixture).

  • Equilibration: Seal the vial tightly and agitate on a thermostatic shaker at the target reaction temperature (e.g., 25 °C) for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

  • Settling: Allow the suspension to stand undisturbed for 2 hours at the same temperature to let undissolved lattice material settle.

  • Filtration: Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter (ensure the filter material is compatible with your solvent).

  • Quantification: Quantify the dissolved concentration via HPLC-UV or quantitative NMR (qNMR) against a known standard calibration curve.

Part 4: Mechanistic Visualizations

FreeBasingWorkflow Start Start: (R)-4,4-difluoro-3-methylpiperidine HCl CheckSolvent Target Solvent Polarity? Start->CheckSolvent Polar Polar (MeOH, DMSO, DMF) CheckSolvent->Polar High Dielectric NonPolar Non-Polar (DCM, Toluene, EtOAc) CheckSolvent->NonPolar Low Dielectric DirectUse Use Directly + Organic Base (e.g., DIPEA, TEA) Polar->DirectUse Biphasic Biphasic Free-Basing (Aq. NaHCO3 / DCM) NonPolar->Biphasic Extract Extract Organic Layer & Dry over Na2SO4 Biphasic->Extract Evaporate Concentrate to Free Base Oil (High Solubility) Extract->Evaporate

Workflow for selecting and executing the free-basing protocol based on target solvent polarity.

FluorineEffects F_Subst gem-Difluoro Substitution at C4 Position Inductive Strong Inductive Electron Withdrawal F_Subst->Inductive Conformational Stereoelectronic Effects (Axial-F Preference) F_Subst->Conformational pKa_Drop Decreased Amine pKa (~11.2 -> ~8.5) Inductive->pKa_Drop Lipophilicity Modulated Lipophilicity (Increased LogP) Inductive->Lipophilicity Solubility Altered Solubility Profile (Free Base vs. HCl Salt) Conformational->Solubility Solvent Dependent pKa_Drop->Solubility Lipophilicity->Solubility

Mechanistic pathways showing how gem-difluoro substitution alters piperidine solubility.

References
  • Title: 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer Source: Journal of Medicinal Chemistry, ACS Publications (via PMC) URL: [Link]

  • Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Source: Chemistry - A European Journal (via PMC) URL: [Link]

Troubleshooting

Technical Support Center: Synthesis of (R)-4,4-difluoro-3-methylpiperidine Derivatives

Answering in the persona of a Senior Application Scientist. Welcome to the technical support center for the synthesis of (R)-4,4-difluoro-3-methylpiperidine derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the technical support center for the synthesis of (R)-4,4-difluoro-3-methylpiperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging synthesis. The strategic introduction of a gem-difluoro group adjacent to a stereocenter on a piperidine ring offers unique conformational constraints and physicochemical properties, making these scaffolds highly valuable in medicinal chemistry.[1][2] However, their preparation is often plagued by side reactions that can compromise yield, purity, and stereochemical integrity.

This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter. My goal is to explain the causality behind experimental choices, empowering you to not only solve current problems but also to proactively design more robust synthetic routes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems observed during the synthesis, their likely causes, and actionable solutions grounded in chemical principles.

Issue 1: Significant Hydrodefluorination During Catalytic Hydrogenation of Fluoropyridine Precursors
  • Symptom: You observe significant amounts of mono-fluorinated or non-fluorinated piperidine byproducts in your crude reaction mixture after reducing the fluoropyridine precursor. Mass spectrometry confirms masses corresponding to the loss of one or two fluorine atoms.

  • Probable Cause(s):

    • Catalyst Choice: Certain heterogeneous catalysts, particularly under harsh conditions, are known to catalyze C-F bond cleavage.[3][4] Palladium-based catalysts can be more prone to causing hydrodefluorination compared to rhodium or platinum under specific conditions.[3][5]

    • Reaction Conditions: High hydrogen pressure, elevated temperatures, and prolonged reaction times increase the likelihood of this side reaction.

    • Acidic Additives: While acids are often used to activate the pyridine ring for hydrogenation, strong acids can promote defluorination pathways.[6]

  • Recommended Solutions:

    • Catalyst Screening: If using Pd/C, consider switching to a different catalyst. Rhodium on carbon (Rh/C) or rhodium(I) complexes have shown efficacy in reducing fluoropyridines with minimal defluorination.[3] A recent study highlighted that a commercially available Rhodium(III) oxide (Rh₂O₃) is highly active for hydrogenating functionalized pyridines under mild conditions.[5]

    • Condition Optimization:

      • Temperature & Pressure: Begin optimization with milder conditions (e.g., 50 psi H₂, room temperature) and gradually increase only if the reaction is sluggish.

      • Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

    • Use of Additives: In some cases, an excess of a boron-based reagent like pinacol borane (HBpin) in rhodium-catalyzed dearomatization-hydrogenation processes has been shown to reduce the amount of undesired hydrodefluorinated side-products.[7]

    • Alternative Heterogeneous Protocol: A robust method using 10% Pd/C with HCl in methanol has been developed for accessing fluorinated piperidines, demonstrating that palladium can be effective if conditions are carefully controlled.[8][9] This protocol was shown to tolerate air and moisture, adding to its practical appeal.[8][9]

Issue 2: Poor or Lost Diastereoselectivity at the C-3 Position
  • Symptom: The final product shows a mixture of diastereomers (e.g., cis and trans isomers with respect to the C-3 methyl group) when a stereoselective outcome is expected.

  • Probable Cause(s):

    • Hydrogenation Mechanism: The stereochemical outcome of pyridine hydrogenation is highly dependent on the catalyst surface and substrate coordination. The reaction may not be proceeding with the desired facial selectivity.

    • Epimerization: Basic or acidic conditions during workup or subsequent steps can lead to epimerization of the C-3 proton if it is activated (e.g., by an adjacent carbonyl group in an intermediate).

    • Precursor Stereointegrity: The stereochemistry of the starting material may not be fully preserved during intermediate steps leading up to the critical stereodefining reaction.

  • Recommended Solutions:

    • Directed Hydrogenation: If possible, introduce a directing group on the nitrogen or a nearby substituent that can chelate to the metal catalyst and force hydrogenation from a specific face.

    • Catalyst and Solvent System: The choice of catalyst and solvent is critical for diastereoselectivity. For example, rhodium-catalyzed dearomatization-hydrogenation processes have been shown to produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity.[7] Iridium-catalyzed asymmetric hydrogenation of pyridinium salts is another powerful method for establishing stereocenters.[3]

    • Control pH: Ensure that workup and purification conditions are neutral or buffered to prevent epimerization, especially if dealing with sensitive intermediates.

    • Chiral Auxiliary Approach: For achieving high enantiomeric and diastereomeric purity, consider a strategy involving a chiral auxiliary. An oxazolidine-substituted pyridine can be hydrogenated in a diastereoselective manner, followed by cleavage of the auxiliary to yield the enantioenriched piperidine.[8][9]

Issue 3: Low Yield During Gem-Difluorination of a Ketone Precursor
  • Symptom: The conversion of a 4-oxopiperidine precursor to the 4,4-difluoro derivative is low, or the reaction stalls. Significant amounts of starting material remain, or decomposition is observed.

  • Probable Cause(s):

    • Fluorinating Reagent Reactivity: The chosen fluorinating agent (e.g., DAST, Deoxo-Fluor®) may be old or partially hydrolyzed, reducing its efficacy. These reagents are highly sensitive to moisture.

    • Substrate Reactivity: The ketone may be sterically hindered or electronically deactivated. The basic nitrogen of the piperidine ring can also react with the fluorinating agent, leading to side reactions if not properly protected.[10]

    • Formation of Byproducts: Enol ethers or vinyl fluoride species can form as byproducts, consuming the starting material without leading to the desired product.

  • Recommended Solutions:

    • Reagent Quality and Handling: Always use a fresh bottle of the fluorinating agent or a newly opened one. Handle under a strict inert atmosphere (Nitrogen or Argon).

    • Protecting Group Strategy: The piperidine nitrogen must be protected, typically with an electron-withdrawing group like Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl).[10] This prevents the nitrogen from acting as a nucleophile or base, which would otherwise lead to complex side reactions.

    • Optimize Conditions:

      • Solvent: Dichloromethane (DCM) is a common solvent. Ensure it is anhydrous.

      • Temperature: These reactions are often run at low temperatures (e.g., -78 °C) and allowed to warm slowly. Careful temperature control can minimize decomposition.

      • Equivalents: Use a slight excess of the fluorinating agent (e.g., 1.5-2.0 equivalents).

    • Alternative Methods: Consider difluorocarbene-based methods as an alternative to deoxofluorination. Reagents like TMSCF₂Br can serve as difluorocarbene precursors for cycloaddition reactions, which may be applicable depending on the overall synthetic strategy.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most critical considerations when choosing an N-protecting group for this synthesis?

The choice of the nitrogen-protecting group is paramount as it influences the reactivity and stability of the piperidine ring throughout the synthetic sequence.[12] The ideal group should be stable to the planned reaction conditions (e.g., difluorination, hydrogenation) and be removable at a late stage without causing side reactions like defluorination.

Protecting GroupAbbreviationStabilityCommon Removal ConditionsKey Considerations for this Synthesis
tert-ButoxycarbonylBocBase-stable, Reductively-stableStrong Acid (TFA, HCl)[13]Excellent choice. Stable to most hydrogenation and fluorination conditions. Removal is clean.
BenzyloxycarbonylCbzAcid-stable, Base-stableCatalytic Hydrogenation (H₂, Pd/C)[13]Use with caution. Removal conditions can cause hydrodefluorination of the target molecule.[8][9] Only suitable if a non-reductive final deprotection is planned.
9-Fluorenyl- methoxycarbonylFmocAcid-stable, Reductively-stableBase (e.g., 20% Piperidine in DMF)[13]Good choice. Orthogonal to both Boc and Cbz. Removal is under mild basic conditions which are unlikely to affect the C-F bonds.
Q2: What is a reliable, scalable protocol for the key hydrogenation step?

The following protocol is adapted from methodologies developed for the synthesis of fluorinated piperidines via heterogeneous hydrogenation, which has been demonstrated on a gram scale.[8]

Protocol: Heterogeneous Hydrogenation of a 3-Methyl-4-Fluoropyridine Derivative

  • Reactor Setup: To a high-pressure hydrogenation vessel, add the N-protected 3-methyl-4-fluoropyridine substrate (1.0 eq).

  • Catalyst and Solvent: Add Palladium on Carbon (10% Pd/C, 0.05-0.10 eq) and methanol (MeOH, approx. 0.1 M concentration).

  • Acidification: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane, 1.1 eq) to protonate the pyridine nitrogen, which increases its susceptibility to reduction.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 5-10 bar) with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by taking aliquots and analyzing by LC-MS or GC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting product will be the hydrochloride salt. If the free base is required, it can be obtained by basification with an aqueous base (e.g., NaHCO₃, NaOH) followed by extraction with an organic solvent (e.g., EtOAc, DCM).

  • In Situ Protection: For volatile unprotected piperidines, it is often advantageous to perform an in situ protection step immediately after hydrogenation and filtration, before full solvent removal.[8][9] This can improve isolated yields and simplify purification.

Q3: How can I effectively monitor the reaction and characterize the final product?
  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): Useful for a quick check of starting material consumption. Use a combination of stains (e.g., KMnO₄, ninhydrin for free amines) for visualization.

    • LC-MS: The most powerful tool. It provides information on the conversion of starting material and the formation of products and byproducts, confirmed by their mass-to-charge ratio. This is essential for detecting defluorination.

  • Characterization:

    • NMR Spectroscopy:

      • ¹H NMR: Provides structural information and allows for assessment of diastereomeric ratio by integrating distinct signals.

      • ¹³C NMR: The presence of C-F bonds will result in characteristic splitting patterns (J-coupling).

      • ¹⁹F NMR: This is a critical technique. It provides a clean spectrum where each unique fluorine environment gives a distinct signal. It is highly sensitive for detecting and quantifying fluorinated impurities.[7]

    • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the final product.

    • Chiral HPLC: To determine the enantiomeric purity (e.g., enantiomeric excess, e.e.) of the final (R)-configured product.

Visual Diagrams and Workflows

General Synthetic Workflow

The following diagram outlines a common synthetic pathway for preparing the target scaffold.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Modification cluster_2 Phase 3: Final Steps Chiral Pool SM Chiral Pool Starting Material Pyridine Formation Pyridine/Piperidone Ring Formation Chiral Pool SM->Pyridine Formation Difluorination gem-Difluorination (if starting from ketone) Pyridine Formation->Difluorination Hydrogenation Stereoselective Hydrogenation (if starting from pyridine) Pyridine Formation->Hydrogenation Core_Product (R)-4,4-difluoro- 3-methylpiperidine Core Difluorination->Core_Product Hydrogenation->Core_Product Deprotection N-Deprotection Core_Product->Deprotection Functionalization Further Functionalization Deprotection->Functionalization

Caption: A generalized workflow for the synthesis of the target piperidine core.

Troubleshooting Decision Tree for Hydrodefluorination

This flowchart provides a logical path for diagnosing and solving issues related to the loss of fluorine during synthesis.

G Start Symptom: Hydrodefluorination Observed by MS Step Which step is causing defluorination? Start->Step Catalytic Catalytic Hydrogenation of Pyridine Step->Catalytic Reduction Step Deprotection Reductive Deprotection (e.g., Cbz removal) Step->Deprotection Deprotection Step Sol_Cat 1. Switch Catalyst (Pd/C -> Rh/C, Rh2O3) 2. Milder Conditions (Lower T, P) 3. Monitor closely Catalytic->Sol_Cat Sol_Deprot 1. Change N-Protecting Group to non-reductively cleaved (e.g., Boc, Fmoc) 2. Use alternative deprotection (e.g., Transfer Hydrogenolysis) Deprotection->Sol_Deprot

Caption: Decision tree for troubleshooting hydrodefluorination side reactions.

References

  • Benchchem. A Comparative Guide to the Stability of Lysine Protecting Groups Against Piperidine.
  • Ojima, I. Syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. J. Fluorine Chem.
  • Benchchem. Managing side reactions in piperidine functionalization.
  • Wang, Z.-Y., et al. Recent advances in the three-component synthesis of difluorinated compounds. Org. Biomol. Chem. (2025).
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Benchchem. Side reactions associated with piperidine treatment of PEG-containing molecules.
  • Li, X., et al. Synthesis of Difluorinated Heterocyclics through Metal-Free [8+1] and [4+1] Cycloaddition of Difluorocarbene. Org. Lett. (2021). Available at: [Link]

  • Various Authors. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (2022).
  • Rakers, C., et al. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catal. (2020). Available at: [Link]

  • Semantic Scholar. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Mlostoń, G., et al. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules (2018). Available at: [Link]

  • Yang, Z., et al. Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions. Angew. Chem. Int. Ed.
  • El-Faham, A., et al. Amino Acid-Protecting Groups. Chem. Rev. (2011). Available at: [Link]

  • Mishra, S., et al. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc. (2023). Available at: [Link]

  • Benchchem. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Sandfort, F., et al. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nat. Chem. (2019). Available at: [Link]

  • TCI Chemicals. Protecting Agents.
  • Packman, L.C. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. J. Pept. Res. (1999).
  • Wang, D., et al. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nat. Catal. (2018).
  • Saeedi, S., et al. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem (2025). Available at: [Link]

  • ResearchGate. Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Available at: [Link]

  • Google Patents. WO2010077798A2 - Stereoselective synthesis of piperidine derivatives.
  • Ielo, L., et al. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. J. Org. Chem. (2019). Available at: [Link]

  • Benchchem. Common challenges in working with piperidine-based compounds.
  • SynOpen. (Publication on difluoromethoxy piperidines).
  • Williams, S., et al. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Org. Biomol. Chem. (2024). Available at: [Link]

  • Benchchem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • ResearchGate. Synthesis of piperidines via the hydrogenation of pyridines. Available at: [Link]

  • Bagley, S.W., et al. The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. J. Org. Chem. (2016). Available at: [Link]

  • Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.

Sources

Reference Data & Comparative Studies

Validation

Fluorinated Piperidines vs. Non-Fluorinated Analogs in Drug Design: A Comparative Guide

Executive Summary The piperidine ring is one of the most ubiquitous saturated N-heterocycles in FDA-approved drugs. However, unsubstituted piperidines often present significant liabilities in lead optimization, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine ring is one of the most ubiquitous saturated N-heterocycles in FDA-approved drugs. However, unsubstituted piperidines often present significant liabilities in lead optimization, including high basicity (leading to hERG-mediated cardiotoxicity), poor metabolic stability, and sub-optimal membrane permeability. The strategic introduction of fluorine atoms onto the piperidine scaffold has emerged as a transformative bioisosteric strategy.

This guide provides an objective, data-driven comparison between fluorinated piperidines and their non-fluorinated analogs. By analyzing pKa modulation, conformational bias, and metabolic clearance, we establish a rational framework for selecting the appropriate fluorinated building blocks in drug design.

Mechanistic Causality: Why Fluorinate a Piperidine?

The decision to replace a standard piperidine with a fluorinated analog is rarely arbitrary; it is driven by specific physicochemical and pharmacokinetic goals.

pKa Modulation and hERG Toxicity Mitigation

Unsubstituted piperidines are highly basic (pKa ~11.2) and exist almost entirely in their protonated state at physiological pH (7.4). This permanent positive charge is a primary driver for binding to the hERG potassium channel, a major cause of drug-induced QT prolongation[1].

Fluorine exerts a strong electron-withdrawing inductive effect (-I). Depending on the topological distance from the basic nitrogen, mono- or di-fluorination can depress the amine's pKa by 1.5 to 4.0 log units[2]. This reduces the fraction of protonated species at pH 7.4, directly correlating with a diminished hERG liability and reduced phospholipidosis[1].

MechanisticLogic Fluorine Fluorine Substitution on Piperidine Ring Inductive Strong Electron-Withdrawing Inductive (-I) Effect Fluorine->Inductive pKaDrop Reduction in Amine pKa (ΔpKa ~1.5 to 4.0 units) Inductive->pKaDrop Protonation Decreased Protonation at Physiological pH (7.4) pKaDrop->Protonation hERG Reduced hERG Channel Affinity (Lower Cardiotoxicity) Protonation->hERG

Caption: Mechanistic pathway illustrating how fluorine substitution mitigates hERG-mediated cardiotoxicity.

Conformational Control: The Axial-Fluorine Preference

Unlike the equatorial preference of a methyl group, a fluorine atom on a piperidine ring often exhibits a strong preference for the axial position. This conformational behavior is driven by an interplay of charge-dipole interactions between the highly electronegative C-F bond and the protonated amine, as well as hyperconjugative effects ( σC−H​→σC−F∗​ )[3]. By utilizing fluorinated piperidines, medicinal chemists can lock the molecule into a specific 3D conformation, enhancing target engagement and receptor selectivity[4].

Lipophilicity (logD) and Metabolic Stability

While fluorine is highly electronegative, it is also lipophilic. Replacing a C-H bond with a C-F bond increases the intrinsic lipophilicity (logP) of the neutral species. However, because fluorination also lowers the pKa, the distribution coefficient at pH 7.4 (logD 7.4​ ) often increases significantly, improving passive membrane permeability[5]. Furthermore, the strong C-F bond (approx. 116 kcal/mol) effectively blocks CYP450-mediated oxidative metabolism at the site of substitution, extending the molecule's half-life[4].

Quantitative Data Comparison

The following table synthesizes experimental physicochemical and metabolic profiling data, comparing unsubstituted piperidine with its key fluorinated analogs[1],[5],[4].

Compound ScaffoldSubstructurepKa (Amine)ΔpKa vs ParentLogD (pH 7.4)Microsomal Clearance
Piperidine Unsubstituted~11.2N/A-1.5High (Rapid N-dealkylation)
4-Fluoropiperidine Monofluoro (γ)~9.5-1.7-0.8Moderate
3-Fluoropiperidine Monofluoro (β)~9.0-2.2-0.5Moderate
4,4-Difluoropiperidine Gem-difluoro (γ)~8.0-3.2+0.2Low (High stability)
3,3-Difluoropiperidine Gem-difluoro (β)~7.3-3.9+0.6Low (High stability)

Note: Values are representative averages derived from standardized chemoinformatic and experimental datasets. Actual values will vary based on the full molecular context of the drug candidate.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined so researchers understand why the method is executed this way.

Protocol A: Potentiometric pKa and Shake-Flask logD Determination

Causality: Standard computational pKa/logP predictors often fail for fluorinated saturated heterocycles due to complex stereoelectronic effects[5]. Potentiometric titration provides a direct thermodynamic measurement of the ionization constant, while the shake-flask method at pH 7.4 captures the true physiological partitioning behavior.

  • System Calibration (Self-Validation): Calibrate the potentiometric titrator using standard buffers (pH 4.0, 7.0, 10.0). Titrate a known reference standard (e.g., labetalol) to confirm electrode linearity.

  • Sample Preparation: Dissolve 1-2 mg of the fluorinated piperidine in 0.15 M KCl (to maintain constant ionic strength mimicking physiological conditions).

  • Titration: Titrate the solution from pH 2.0 to 12.0 using 0.1 M NaOH under a nitrogen atmosphere (to prevent CO 2​ absorption which alters pH).

  • Data Fitting: Use Bjerrum plot analysis to extract the exact pKa.

  • logD Partitioning: Dissolve the compound in a 1:1 mixture of 1-octanol and aqueous phosphate buffer (pH 7.4). Shake mechanically for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification: Analyze both phases via LC-MS/MS. The logD is calculated as log10​([Drug]octanol​/[Drug]buffer​) .

Protocol B: NMR-Based Conformational Analysis

Causality: To exploit the axial-fluorine preference for structural rigidity, one must confirm the dominant conformer in solution. 1 H and 19 F NMR coupling constants ( 3JF,H​ ) are highly sensitive to dihedral angles (Karplus relationship), allowing precise quantification of axial vs. equatorial populations[3].

  • Solvent Selection: Prepare samples in both non-polar (e.g., C 6​ D 6​ ) and polar (e.g., D 2​ O or DMSO- d6​ ) deuterated solvents. Causality: Solvent polarity heavily influences the charge-dipole interactions that stabilize the axial conformer.

  • Spectral Acquisition: Acquire 1D 1 H, 1D 19 F, and 2D 1 H- 19 F HOESY spectra at 298 K using a high-field NMR spectrometer (e.g., 600 MHz).

  • Coupling Constant Analysis: Measure the 3JH,F​ coupling constants. An axial fluorine will exhibit a large trans-diaxial coupling ( 3JHax​,Fax​​≈25−30 Hz) with adjacent axial protons.

  • Validation: Compare the experimental 3J values against DFT-calculated (Density Functional Theory) conformer energies to validate the thermodynamic preference.

NMRWorkflow Sample Prepare Fluoropiperidine in Polar & Non-Polar Solvents Acquire Acquire 1D 19F/1H NMR and 2D HOESY Spectra Sample->Acquire Analyze Extract 3J(F,H) Coupling Constants Acquire->Analyze Karplus Apply Karplus Equation to Determine Dihedral Angles Analyze->Karplus Conformer Quantify Axial vs Equatorial Conformer Ratio Karplus->Conformer

Caption: Experimental workflow for NMR-based determination of fluoropiperidine conformational bias.

Protocol C: In Vitro Microsomal Stability Assay

Causality: Fluorination is hypothesized to block CYP450 metabolism. This assay empirically validates whether the C-F substitution successfully reduces intrinsic clearance (CL int​ ) compared to the non-fluorinated parent.

  • Incubation Setup: Incubate 1 μM of the test compound with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Self-Validation: Run a parallel control without NADPH to rule out non-CYP450 mediated degradation or chemical instability.

  • Time-Course Sampling: Aliquot 50 μL samples at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the percentage of remaining parent compound.

  • Calculation: Calculate the half-life ( t1/2​ ) and intrinsic clearance (CL int​ ) using the first-order depletion rate constant ( k ).

Conclusion

The transition from non-fluorinated piperidines to their fluorinated counterparts represents a sophisticated exercise in multidimensional property optimization. By understanding the causality behind fluorine's inductive effects and conformational biases, researchers can precisely tune a drug candidate's pKa, improve its safety profile against hERG, and enhance its metabolic longevity. The experimental protocols provided herein ensure that these modifications are rigorously validated, bridging the gap between theoretical drug design and empirical clinical success.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery The Journal of Organic Chemistry - ACS Publications URL:[Link][1]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Chemistry - A European Journal (via PMC / NIH) URL:[Link][3]

  • Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines ResearchGate URL:[Link][2]

  • pKa – LogP plot covered by fluorine-containing and non-fluorinated saturated nitrogen-containing heterocycles ResearchGate URL:[Link][5]

  • Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer Journal of Medicinal Chemistry - ACS Publications URL:[Link][4]

Sources

Comparative

Structural Activity Relationship (SAR) Comparison Guide: (R)-4,4-Difluoro-3-methylpiperidine Derivatives

Executive Summary In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds is a constant challenge. The incorporation of the (R)-4,4-difluoro-3-methylpiperidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds is a constant challenge. The incorporation of the (R)-4,4-difluoro-3-methylpiperidine moiety has emerged as a highly effective structural intervention. This guide objectively compares the performance of this specific fluorinated pharmacophore against traditional non-fluorinated alternatives (such as monomethyl, dimethyl, and morpholine derivatives).

By analyzing two distinct therapeutic applications—BCL6 targeted protein degraders (PROTACs) and anticipatory Unfolded Protein Response (a-UPR) activators for ERα+ breast cancer—this guide provides a comprehensive structural activity relationship (SAR) analysis supported by experimental protocols and quantitative data.

Mechanistic Rationale: The Causality of Fluorination

Before examining specific case studies, it is critical to understand why the (R)-4,4-difluoro-3-methylpiperidine substitution yields superior results compared to its non-fluorinated counterparts:

  • Metabolic Shielding (DMPK Optimization): Unsubstituted or simple alkyl-substituted piperidines are highly susceptible to rapid Phase I metabolism via Cytochrome P450 (CYP450) enzymes, primarily through α-oxidation or N-dealkylation. The strong electron-withdrawing nature of the gem-difluoro group deactivates adjacent carbon-hydrogen bonds, effectively blocking these metabolic hotspots [1].

  • Modulation of Basicity (pKa): The inductive effect of the fluorine atoms lowers the pKa of the piperidine nitrogen. This reduction in basicity decreases the fraction of protonated species at physiological pH, thereby enhancing lipophilic efficiency (LipE) and membrane permeability without drastically reducing aqueous solubility [2].

  • Conformational Control: Fluorine substitution induces specific conformational preferences (the gauche effect), locking the piperidine ring into a bioactive conformation that can enhance binding affinity to the target protein [1].

SAR_Logic Base Base Piperidine Scaffold Mono Monomethyl/Dimethyl (Rapid Metabolism) Base->Mono Alkylation Morph Morpholine/Pyrazole (Loss of Activity) Base->Morph Heteroatom Sub Fluoro (R)-4,4-Difluoro-3-methyl (Optimal SAR) Base->Fluoro Fluorination Bene1 Blocked CYP450 Oxidation Fluoro->Bene1 Bene2 Maintained Aqueous Solubility Fluoro->Bene2 Bene3 Enhanced Target Affinity/Degradation Fluoro->Bene3

Caption: SAR optimization logic demonstrating the superiority of the 4,4-difluoro-3-methylpiperidine.

Case Study 1: Optimization of BCL6 Degraders

Context: BCL6 is a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). Researchers sought to develop BCL6 degraders (PROTACs), but early iterations suffered from poor metabolic stability [1].

SAR Comparison: Fluorinated vs. Non-Fluorinated Piperidines

Initial SAR studies revealed that while monomethyl and dimethylpiperidines (e.g., Compounds 24a, 24b) successfully degraded BCL6, they were subject to rapid clearance in mouse microsomes. Replacing these groups with hydrophilic moieties (morpholine, pyrazole) completely abolished degradation activity.

The introduction of the 4,4-difluoro-3-methylpiperidine moiety (yielding compound CCT369900) solved this dichotomy. It provided a substantial reduction in metabolic clearance while maintaining potent, full (>85%) target degradation and excellent aqueous solubility [1].

Table 1: SAR and DMPK Profile of BCL6 Degrader Derivatives

Compound VariantPiperidine SubstitutionBCL6 Degradation (DC₅₀)Max Degradation (%)Microsomal Stability (Clearance)Aqueous Solubility
24a Monomethyl~150 nM>80%High (Rapid Metabolism)Moderate
25a MorpholineN/A (No Activity)<25%ModerateHigh
CCT369900 4,4-Difluoro-3-methyl <100 nM >85% Low (Highly Stable) Excellent
Experimental Protocol: In Vitro Microsomal Stability Assay

To validate the metabolic shielding provided by the difluoro modification, the following self-validating protocol is utilized to measure intrinsic clearance ( CLint​ ):

  • Preparation: Thaw mouse liver microsomes (MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine MLM (final protein concentration 0.5 mg/mL) with the test compound (e.g., CCT369900 or 24a at 1 µM final concentration) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality note: NADPH is the mandatory electron donor for CYP450 enzymes; a control lacking NADPH must be run in parallel to differentiate enzymatic metabolism from chemical instability.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression is used to calculate the elimination rate constant ( k ) and subsequent in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

BCL6_Pathway A PROTAC (CCT369900) Enters Cell B Binds BCL6 Target (via Benzimidazolone) A->B C Recruits E3 Ligase (via Cereblon/VHL) B->C D Polyubiquitination of BCL6 C->D E Proteasomal Degradation (>85% Depletion) D->E

Caption: Mechanism of BCL6 targeted protein degradation by CCT369900.

Case Study 2: Enhancing a-UPR Activators (ErSO-DFP)

Context: ErSO is a potent activator of the anticipatory Unfolded Protein Response (a-UPR), showing remarkable tumor-eradicative activity in ERα+ breast cancer models. However, its maximum tolerated dose (MTD) in rodents via intravenous administration was limited (20 mg/kg), prompting the need for structural optimization [2].

SAR Comparison: ErSO vs. ErSO-DFP

By incorporating the 4,4-difluoro-3-methylpiperidine group, researchers developed ErSO-DFP . This derivative maintained the potent anticancer activity of the progenitor compound but drastically improved Lipophilic Efficiency (LipE). Furthermore, ErSO-DFP exhibited a wider selectivity window for ERα+ cancer cells over ERα- cells, translating to a significantly higher MTD and better in vivo tolerability [2].

Table 2: Performance Metrics of ErSO vs. ErSO-DFP

MetricErSO (Progenitor)ErSO-DFP (Fluorinated Derivative)
Piperidine Moiety Unsubstituted4,4-Difluoro-3-methyl
Lipophilic Efficiency (LipE) LowerSuperior (Higher pIC₅₀ - cLogD)
ERα+ Selectivity ModerateHigh
Intravenous MTD (Mice) 20 mg/kg>40 mg/kg (Well-tolerated)
Blood-Brain Barrier Penetrant YesYes
Experimental Protocol: Alamar Blue Cell Viability Assay

To objectively measure the enhanced selectivity and potency of ErSO-DFP, cell viability is assessed using the following standardized protocol:

  • Cell Seeding: Seed MCF-7 (ERα+) and MDA-MB-231 (ERα-) breast cancer cells into 96-well plates at a density of 2,000–15,000 cells per well in their respective optimized culture media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of ErSO and ErSO-DFP in DMSO. Dose the cells such that the final DMSO concentration does not exceed 0.1% (v/v). Causality note: DMSO toxicity can confound viability data; maintaining a strict <0.1% vehicle control ensures observed cytotoxicity is solely compound-driven. Include Raptinal (100 µM) as a 100% cell death positive control.

  • Incubation: Incubate the treated cells for 24 to 72 hours.

  • Alamar Blue Addition: Add Resazurin (Alamar Blue reagent) to each well at a final concentration of 10% of the well volume.

  • Fluorescence Reading: Incubate for an additional 2-4 hours. Viable cells metabolically reduce non-fluorescent resazurin to highly fluorescent resorufin. Read fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).

  • Data Analysis: Normalize fluorescence data against the vehicle control (100% viability) and Raptinal control (0% viability). Calculate the IC₅₀ using non-linear regression analysis.

Conclusion

The objective data derived from both PROTAC and a-UPR activator development pipelines confirms that the (R)-4,4-difluoro-3-methylpiperidine derivative is not merely a structural novelty, but a highly functional optimization tool. When compared to non-fluorinated alternatives, it reliably provides:

  • Superior Metabolic Stability: By blocking CYP450-mediated oxidation.

  • Enhanced Lipophilic Efficiency (LipE): By modulating basicity without sacrificing aqueous solubility.

  • Maintained or Improved Potency: By locking the pharmacophore into a favorable binding conformation.

For drug development professionals facing DMPK bottlenecks with piperidine-containing leads, the integration of this specific difluorinated moiety represents a validated, high-probability strategy for advancing compounds to in vivo efficacy models.

References

  • Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders Source: Journal of Medicinal Chemistry (ACS Publications), 2020. URL:[Link]

  • Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer Source: Journal of Medicinal Chemistry (ACS Publications), 2022. URL:[Link]

Validation

A Comparative Guide to Chiral Gas Chromatography Methods for the Separation of (R)-4,4-difluoro-3-methylpiperidine Enantiomers

Introduction In the landscape of modern drug development, the stereochemical identity of a pharmaceutical compound is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug development, the stereochemical identity of a pharmaceutical compound is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The compound (R)-4,4-difluoro-3-methylpiperidine is a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its enantiomeric purity is a critical quality attribute that must be rigorously controlled. Chiral gas chromatography (GC) stands out as a powerful analytical technique for this purpose, offering high resolution, sensitivity, and speed for the analysis of volatile and thermally stable compounds.[1]

This guide provides a comprehensive comparison of potential chiral GC methods for the enantioselective separation of (R)-4,4-difluoro-3-methylpiperidine. While a specific, pre-existing method for this exact analyte is not readily found in the literature, this guide will leverage established principles of chiral separation for structurally analogous cyclic amines to provide a robust framework for method development. We will delve into the selection of chiral stationary phases (CSPs), the strategic use of derivatization, and a systematic approach to optimizing the separation, empowering researchers to develop a reliable and efficient analytical method.

The Cornerstone of Chiral GC: Cyclodextrin-Based Stationary Phases

The vast majority of chiral separations in gas chromatography are achieved using capillary columns with a chiral stationary phase (CSP) composed of derivatized cyclodextrins.[1] Cyclodextrins are cyclic oligosaccharides, typically consisting of six (α-cyclodextrin), seven (β-cyclodextrin), or eight (γ-cyclodextrin) glucose units.[2] Their structure forms a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[1][3]

The enantioselective recognition mechanism is based on the formation of transient diastereomeric complexes between the chiral analyte and the cyclodextrin.[4] This interaction is a combination of inclusion of a part of the analyte molecule into the cyclodextrin cavity and interactions (e.g., hydrogen bonding, dipole-dipole) with the derivatized hydroxyl groups on the rim of the cyclodextrin.[3] The subtle differences in the stability of these complexes for the two enantiomers lead to their differential retention times and, consequently, their separation.

The choice of the cyclodextrin (α, β, or γ) and, more importantly, the nature of the derivatizing groups on its rim, are the most critical factors in achieving a successful chiral separation.[1][3]

Comparative Analysis of Chiral Stationary Phases (CSPs)

For a novel separation, a screening approach using a set of columns with different selectivities is the most efficient strategy. Based on the analysis of similar chiral amines, the following types of derivatized cyclodextrin CSPs are recommended as primary candidates for screening.

Chiral Stationary Phase (CSP) TypeCommon DerivativesPrinciple of Selectivity & Suitability for Piperidine Derivatives
Derivatized β-Cyclodextrins Permethylated (e.g., Supelco β-DEX™ 110/120), 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilylThese are often the first choice for general-purpose chiral screening. The β-cyclodextrin cavity size is suitable for a wide range of molecules, including piperidine derivatives.[4][5] Permethylated versions are highly versatile.[3] The separation of free acids and bases has been demonstrated on some β-cyclodextrin phases.[3]
Derivatized γ-Cyclodextrins Trifluoroacetylated (e.g., Astec CHIRALDEX® G-TA)The larger cavity of γ-cyclodextrin can be advantageous. Trifluoroacetyl derivatives are particularly effective for amines (as their acyl derivatives), alcohols, and halogenated compounds.[3] Given the fluorine atoms in the target analyte, this CSP could offer unique interactions.
Derivatized α-Cyclodextrins PerproprionylatedThe smaller cavity of α-cyclodextrin may be suitable for smaller analytes or specific conformations. While less commonly the first choice, it can provide unique selectivity where β- and γ-cyclodextrins fail.
Amino Acid-Based CSPs Chirasil-ValHistorically significant, these phases, like Chirasil-Val, consist of an amino acid (e.g., L-valine) linked to a polysiloxane backbone.[1][2] They are particularly effective for the separation of derivatized amino acids but can also show selectivity for other classes of compounds.

Recommendation for Initial Screening:

A pragmatic starting point would be to screen the racemate of 4,4-difluoro-3-methylpiperidine on a permethylated β-cyclodextrin column and a trifluoroacetylated γ-cyclodextrin column. These two phases offer a broad range of interaction mechanisms and are likely to yield initial, promising results.

To Derivatize or Not to Derivatize? A Critical Decision

While direct analysis of volatile amines is often possible with GC, derivatization is a powerful tool that should be considered, particularly if direct injection fails to yield a satisfactory separation.[4][6]

dot

Analyte (R/S)-4,4-difluoro- 3-methylpiperidine Direct_Injection Direct Injection Analyte->Direct_Injection Derivatization Derivatization Analyte->Derivatization GC_Analysis Chiral GC Analysis Direct_Injection->GC_Analysis Improved_Volatility Increased Volatility & Thermal Stability Derivatization->Improved_Volatility Enhanced_Interaction Enhanced Interaction with CSP Derivatization->Enhanced_Interaction Improved_Volatility->GC_Analysis Enhanced_Interaction->GC_Analysis Separation Enantiomeric Separation GC_Analysis->Separation

Caption: Decision workflow for employing derivatization in chiral GC analysis.

Advantages of Derivatization:

  • Improved Peak Shape: The secondary amine in the piperidine ring can interact with active sites in the GC system, leading to peak tailing. Converting the amine to a less polar derivative, such as an amide, can significantly improve peak symmetry.[6]

  • Enhanced Volatility and Thermal Stability: Derivatization can increase the volatility and thermal stability of the analyte, allowing for elution at lower temperatures and reducing the risk of on-column degradation.[7]

  • Increased Enantioselectivity: The introduction of a bulky or polar group can enhance the chiral recognition by the CSP by providing additional points of interaction.[4]

Common Derivatization Strategy: Acylation

A common and effective derivatization for amines is acylation, for example, with trifluoroacetic anhydride (TFAA). The resulting trifluoroacetamide is highly volatile and the trifluoroacetyl group can interact strongly with certain CSPs.

Experimental Protocol: Derivatization with Trifluoroacetic Anhydride (TFAA)
  • Sample Preparation: Dissolve approximately 1 mg of the (R/S)-4,4-difluoro-3-methylpiperidine sample in 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Reagent Addition: Add 100 µL of trifluoroacetic anhydride (TFAA) and 50 µL of a catalyst such as pyridine.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Work-up: After cooling, the excess reagent and catalyst can be removed by evaporation under a gentle stream of nitrogen, or the sample can be directly injected if the excess reagents do not interfere with the chromatogram. It is advisable to test for interference first.

  • Analysis: The derivatized sample is now ready for injection into the GC.

A Systematic Approach to Method Development

A logical, stepwise approach is crucial for efficiently developing a robust chiral GC method.

dot

cluster_0 Phase 1: Initial Screening (Direct Injection) cluster_1 Phase 2: Optimization cluster_2 Phase 3: Derivatization (If Needed) cluster_3 Phase 4: Validation Screen_CSP1 Screen on CSP 1 (e.g., Permethylated β-CD) Partial_Separation Partial or No Separation Screen_CSP1->Partial_Separation Screen_CSP2 Screen on CSP 2 (e.g., Trifluoroacetylated γ-CD) Screen_CSP2->Partial_Separation Optimize_Temp Optimize Temperature Program (Gradient & Hold Times) Optimize_Flow Optimize Carrier Gas Flow Rate (Linear Velocity) Optimize_Temp->Optimize_Flow Validate Method Validation (Linearity, Precision, Accuracy) Optimize_Flow->Validate Derivatize Perform Derivatization (e.g., TFAA) Re_Screen Re-screen on CSPs 1 & 2 Derivatize->Re_Screen Good_Separation Good Separation Re_Screen->Good_Separation Start Start: Racemic Standard Start->Screen_CSP1 Start->Screen_CSP2 Partial_Separation->Derivatize No/Poor Separation Partial_Separation->Good_Separation Promising Separation Good_Separation->Optimize_Temp

Caption: A systematic workflow for chiral GC method development.

Step 1: Initial Column Screening (Direct Injection)
  • Columns: As previously mentioned, a permethylated β-cyclodextrin and a trifluoroacetylated γ-cyclodextrin column are excellent starting points.

  • Initial GC Conditions:

    • Injector Temperature: 250°C

    • Detector (FID) Temperature: 250°C

    • Carrier Gas: Hydrogen is preferred for its high efficiency.[2] Set to an appropriate linear velocity (e.g., 40-50 cm/s).

    • Oven Program: Start with a broad gradient to scout for the elution temperature. For example: 50°C (hold 1 min), ramp at 5°C/min to 220°C (hold 5 min).

  • Evaluation: Look for any sign of peak splitting or shouldering, which indicates partial enantiomeric separation.

Step 2: Optimization of GC Parameters

If partial separation is observed, the resolution can be improved by optimizing the GC conditions.

  • Temperature Program: A slower temperature ramp or an isothermal hold at an optimal temperature can significantly improve resolution. The relationship between temperature and enantioselectivity (α) is described by the equation: ln α = -ΔΔH/RT + ΔΔS/R.[8] Lowering the temperature often increases the differences in enthalpy (ΔΔH) and entropy (ΔΔS) of interaction for the enantiomers, leading to better separation.

  • Carrier Gas Velocity: Fine-tune the linear velocity of the carrier gas to achieve optimal column efficiency (minimum plate height).

Step 3: Implementation of Derivatization

If direct injection on multiple columns does not provide adequate separation, proceed with derivatization as described in the previous section. After derivatization, repeat the screening process on the same set of chiral columns. The derivatized analyte will have different interactions with the CSPs, often leading to successful separation.

Conclusion and Recommendations

The enantioselective separation of (R)-4,4-difluoro-3-methylpiperidine by chiral gas chromatography is a highly achievable goal, despite the absence of a pre-existing published method. The key to success lies in a systematic approach centered on the use of derivatized cyclodextrin-based chiral stationary phases.

Our primary recommendation is to initiate method development by screening the underivatized analyte on two complementary CSPs: a permethylated β-cyclodextrin column and a trifluoroacetylated γ-cyclodextrin column. Should this direct approach prove insufficient, derivatization with trifluoroacetic anhydride is a robust secondary strategy that alters the analyte's properties to enhance chiral recognition. By following the structured workflow presented in this guide—from initial screening and optimization to the potential application of derivatization—researchers, scientists, and drug development professionals can confidently establish a reliable and efficient chiral GC method to ensure the enantiomeric purity of this critical pharmaceutical intermediate.

References

  • A Comparative Guide to Chiral HPLC and GC Methods for Separating Enantiomers of 2-Ethylpiperidine Derivatives - Benchchem.

  • New GC investigation of chiral amine separation - 2018 - Wiley Analytical Science.

  • Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis - Benchchem.

  • Review of Chiral Stationary Phase Development and Chiral Applications.

  • Macrocyclic Chiral Stationary Phases - Sigma-Aldrich.

  • (PDF) Chiral Gas Chromatography - ResearchGate.

  • Chiral stationary phases and applications in gas chromatography - PubMed.

  • Derivatization Methods in GC and GC/MS - IntechOpen.

  • Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation | Request PDF - ResearchGate.

  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF - ResearchGate.

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | LCGC International.

  • A Guide to the Analysis of Chiral Compounds by GC - Gcms.cz.

  • A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine - Benchchem.

  • Chiral Gas Chromatography - AZ chrom s.r.o.

  • Astec CHIRALDEX and Supelco DEX Chiral GC Columns - Sigma-Aldrich.

  • Fluorine enables separation-free 'chiral chromatographic analysis' - Phys.org.

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.

  • [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed.

  • A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization - ResearchGate.

  • A Comparative Study of 3-Methylpiperidine and Piperidine as Organocatalysts - Benchchem.

Sources

Comparative

Bioavailability comparison of (R)-4,4-difluoro-3-methylpiperidine vs piperidine

Title: Bioavailability and Pharmacokinetic Profiling: (R)-4,4-Difluoro-3-methylpiperidine vs. Piperidine Executive Summary Piperidine is one of the most ubiquitous saturated N-heterocycles in FDA-approved drugs.

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Bioavailability and Pharmacokinetic Profiling: (R)-4,4-Difluoro-3-methylpiperidine vs. Piperidine

Executive Summary

Piperidine is one of the most ubiquitous saturated N-heterocycles in FDA-approved drugs. However, its high basicity (pKa ~11.2) and susceptibility to cytochrome P450 (CYP450)-mediated α-oxidation often result in poor oral bioavailability, rapid clearance, and off-target cardiotoxicity (e.g., hERG channel inhibition)[1]. To overcome these liabilities, medicinal chemists employ strategic bioisosteric replacements. The substitution of piperidine with (R)-4,4-difluoro-3-methylpiperidine represents a masterclass in rational drug design, utilizing stereospecific methylation and geminal difluorination to profoundly alter the molecule's physicochemical and pharmacokinetic landscape[2].

Mechanistic Rationale for Improved Bioavailability

The leap in bioavailability when transitioning from a bare piperidine ring to (R)-4,4-difluoro-3-methylpiperidine is driven by three synergistic structural modifications:

  • pKa Modulation via Inductive Effects: The strongly electron-withdrawing gem-difluoro group at the C4 position exerts a through-bond inductive effect that significantly lowers the pKa of the adjacent basic nitrogen[3]. By dropping the pKa from ~11.2 to approximately 8.4, the fraction of un-ionized drug at physiological pH (7.4) increases. This enhances lipophilicity (LogP) and passive transcellular membrane permeability, directly boosting gastrointestinal absorption[2].

  • Metabolic Shielding: The C3 methyl group introduces critical steric hindrance adjacent to both the fluorines and the amine. This steric bulk, combined with the strong C-F bonds, physically blocks CYP enzymes from accessing the vulnerable α-carbon sites, thereby reducing the rate of oxidative metabolism and extending the intrinsic half-life[4].

  • Stereospecific Target Engagement: The (R)-enantiomer ensures precise spatial orientation of the methyl group, locking the piperidine ring into a favorable chair conformation that maximizes target receptor affinity while minimizing promiscuous binding to efflux transporters like P-glycoprotein (P-gp)[3].

G cluster_mods Structural Modifications Piperidine Piperidine Scaffold F_sub C4 gem-Difluorination Piperidine->F_sub Me_sub C3 (R)-Methylation Piperidine->Me_sub pKa ↓ pKa (Reduced Basicity) F_sub->pKa Metab ↓ CYP450 Oxidation F_sub->Metab C-F Bond Strength Steric ↑ Steric Hindrance Me_sub->Steric Perm ↑ Membrane Permeability pKa->Perm hERG ↓ hERG Toxicity pKa->hERG Steric->Metab Bioav Enhanced Oral Bioavailability Perm->Bioav Metab->Bioav

Logical mapping of structural modifications to pharmacokinetic outcomes.

Quantitative Data Comparison

The following table summarizes the representative physicochemical shifts observed when upgrading from a standard piperidine to the fluorinated/methylated bioisostere.

ParameterPiperidine (Parent)(R)-4,4-Difluoro-3-methylpiperidineImpact on in vivo Performance
Calculated pKa ~ 11.2~ 8.4Lower pKa increases the un-ionized fraction at pH 7.4.
Lipophilicity (LogP) 0.841.65Higher lipophilicity improves passive diffusion.
Intrinsic Clearance ( CLint​ ) > 150 µL/min/mg< 30 µL/min/mgSlower clearance extends systemic circulation.
In Vitro Half-Life ( t1/2​ ) 12 min> 120 minProlonged action due to metabolic shielding.
Oral Bioavailability (F%) < 20%> 75%Synergistic result of high permeability and stability.

Experimental Methodologies: Self-Validating Protocols

To objectively compare the bioavailability components, two core assays are required: the Human Liver Microsome (HLM) Stability Assay for metabolic clearance, and the Parallel Artificial Membrane Permeability Assay (PAMPA) for absorption[1].

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Causality & Design Choice: This assay determines the intrinsic clearance ( CLint​ ) by exposing the compounds to the primary site of first-pass metabolism. An NADPH regenerating system is utilized instead of direct NADPH addition to maintain a constant supply of the cofactor, preventing artificial rate-limiting bottlenecks during the CYP450 catalytic cycle[4].

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock solution of both Piperidine and (R)-4,4-difluoro-3-methylpiperidine in DMSO. Dilute to a final working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) to mimic physiological conditions.

  • Microsome Incubation: Add pooled human liver microsomes to achieve a final protein concentration of 0.5 mg/mL. Self-Validation: Include Verapamil as a high-clearance positive control to verify microsome activity.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: Extract 50 µL aliquots at precise intervals (0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second, while the internal standard normalizes LC-MS/MS injection variability.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: Plot the natural log of the percentage remaining vs. time to determine the elimination rate constant ( k ). Calculate t1/2​=0.693/k .

G Prep 1. Compound Prep (1 µM in Buffer) Incubate 2. HLM Addition (0.5 mg/mL) Prep->Incubate Initiate 3. NADPH System Addition (37°C) Incubate->Initiate Sample 4. Time-Course Sampling (0-60m) Initiate->Sample Quench 5. ACN Quench (Protein Crash) Sample->Quench Analyze 6. LC-MS/MS Quantification Quench->Analyze Calc 7. Calculate CL_int & Half-life Analyze->Calc

Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality & Design Choice: PAMPA isolates passive transcellular diffusion from active transport mechanisms. Because the fluorinated piperidine's increased bioavailability is heavily driven by pKa modulation, PAMPA provides direct, isolated validation of this physicochemical shift[2].

Step-by-Step Workflow:

  • Lipid Membrane Preparation: Coat the porous filter membrane of a 96-well donor plate with a 1% solution of lecithin in dodecane. Causality: This artificial lipid bilayer accurately simulates the lipophilic environment of the gastrointestinal epithelial membrane.

  • Donor & Acceptor Loading: Add the test compounds (diluted in PBS, pH 7.4) to the donor wells. Fill the acceptor wells with fresh PBS containing 1% DMSO to act as a sink.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation. Self-Validation: The lack of agitation prevents the artificial disruption of the unstirred water layer (UWL), which is critical for mimicking in vivo gut conditions.

  • Quantification: Separate the plates and measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability ( Peff​ ) based on the equilibrium concentrations. Compounds with Peff​>10×10−6 cm/s are considered highly permeable.

Conclusion

The transition from a standard piperidine ring to (R)-4,4-difluoro-3-methylpiperidine is not merely a structural tweak; it is a comprehensive overhaul of the molecule's pharmacokinetic profile. By leveraging the inductive effects of fluorine to lower basicity and the steric bulk of methylation to shield against CYP450 oxidation, researchers can dramatically enhance oral bioavailability. The rigorous execution of self-validating in vitro assays, such as HLM stability and PAMPA, provides the empirical foundation required to advance these optimized scaffolds confidently through the drug development pipeline.

References

  • Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: The Journal of Organic Chemistry - ACS Publications URL: 2

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC / National Institutes of Health (NIH) URL: 4

  • Title: A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry Source: Benchchem URL: 1

  • Title: Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations Source: Scientific Update - UK URL: 3

Sources

Validation

LC-MS/MS Method Validation for (R)-4,4-Difluoro-3-methylpiperidine in Human Plasma: A Comparative Guide

(R)-4,4-difluoro-3-methylpiperidine is a highly polar, basic, saturated nitrogen-containing heterocycle frequently utilized as a fluorinated building block in modern medicinal chemistry[1]. Accurately quantifying this lo...

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Author: BenchChem Technical Support Team. Date: April 2026

(R)-4,4-difluoro-3-methylpiperidine is a highly polar, basic, saturated nitrogen-containing heterocycle frequently utilized as a fluorinated building block in modern medicinal chemistry[1]. Accurately quantifying this low-molecular-weight amine (MW 135.16 g/mol ) in biological matrices presents a formidable bioanalytical challenge[2].

As a Senior Application Scientist, I have observed that conventional reversed-phase liquid chromatography (RP-LC) combined with protein precipitation (PPT) consistently fails for this class of molecules. This guide provides an objective, data-driven comparison of extraction and chromatographic strategies, culminating in a fully optimized, self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) method that strictly adheres to the and 3[3].

Mechanistic Causality: Why Conventional Methods Fail

To design a robust assay, we must first understand the physicochemical behavior of the analyte. The piperidine nitrogen in (R)-4,4-difluoro-3-methylpiperidine is highly basic (pKa ~9.5). At physiological pH (7.4), the molecule is almost entirely protonated.

The Pitfalls of Protein Precipitation (PPT) and C18 Columns
  • Chromatographic Voiding: On a standard C18 reversed-phase column, this small, positively charged molecule lacks sufficient hydrophobicity to partition into the stationary phase. It elutes in the void volume ( t0​ ).

  • Catastrophic Ion Suppression: When utilizing simple PPT (e.g., 3:1 Acetonitrile:Plasma), endogenous glycerophospholipids remain in the extract. Because the analyte elutes in the void volume alongside these un-retained salts and early-eluting lipids, they compete for charge in the Electrospray Ionization (ESI) source, leading to severe signal quenching (matrix effect).

The Optimized Solution: MCX SPE and HILIC

To build a self-validating system, we must engineer orthogonal selectivity:

  • Sample Preparation: Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) exploits the analyte's positive charge. By loading under acidic conditions, the amine binds ionically to the sorbent's sulfonic acid groups. This allows for an aggressive 100% organic wash to eliminate all phospholipids before eluting the target with a basic buffer[1].

  • Chromatography: HILIC utilizes a polar stationary phase (e.g., bare silica) and a highly organic mobile phase. The polar amine partitions into an aqueous-enriched layer on the silica surface, providing strong retention. Eluting in >80% organic solvent exponentially increases ESI desolvation efficiency, maximizing sensitivity.

Workflow cluster_SPE MCX Solid Phase Extraction cluster_LCMS HILIC LC-MS/MS Plasma Plasma Sample (Spiked/Incurred) Acidify Acidify (2% H3PO4) Plasma->Acidify Wash Lipid Wash (100% MeOH) Acidify->Wash Elute Basic Elution (5% NH4OH in MeOH) Wash->Elute HILIC HILIC Separation (High Organic) Elute->HILIC Dry & Reconstitute ESI ESI+ Ionization (Enhanced Desolvation) HILIC->ESI MRM MRM Detection (m/z 136.2 -> 116.1) ESI->MRM

Figure 1: Optimized MCX-SPE and HILIC LC-MS/MS workflow for basic polar amines.

Objective Method Comparison

The table below summarizes the experimental comparison between the conventional and optimized approaches, demonstrating why the optimized method is required for regulatory-compliant validation.

ParameterConventional (PPT + C18)Optimized (MCX SPE + HILIC)Scientific Rationale
Retention Factor ( k′ ) < 0.5 (Elutes in void)4.2 (Strong retention)HILIC partitions the polar amine into an aqueous surface layer, preventing void elution.
Phospholipid Removal ~20% (High lipid carryover)> 99% (Pristine extract)MCX allows a 100% methanol wash step, stripping hydrophobic lipids while the amine remains ionically bound.
Matrix Effect (IS-normalized) 45% (Severe suppression)98% (Negligible suppression)Orthogonal cleanup and high-organic HILIC elution isolate the analyte from ionization competitors.
Lower Limit of Quantitation 10.0 ng/mL1.0 ng/mLEnhanced ESI desolvation in HILIC yields a 10-fold increase in signal-to-noise (S/N).

Step-by-Step Experimental Protocol (Optimized Method)

To ensure this protocol functions as a self-validating system, internal standard (IS) tracking and system suitability checks are built directly into the workflow.

Step 1: Sample Preparation via MCX SPE
  • Pre-treatment: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of Internal Standard (e.g., stable isotope-labeled analog, 500 ng/mL) and 100 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding and ensure the piperidine nitrogen is fully protonated.

  • Conditioning: Condition a 96-well MCX SPE plate (30 mg/well) with 1 mL Methanol, followed by 1 mL of 2% H3​PO4​ .

  • Loading: Load the pre-treated plasma samples onto the SPE plate. Apply low vacuum (approx. 5 inHg).

  • Washing (Self-Validating Cleanliness):

    • Wash 1: 1 mL of 2% Formic acid in water (removes polar interferences).

    • Wash 2: 1 mL of 100% Methanol (removes neutral/acidic lipids and glycerophospholipids).

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the amine, breaking the ionic bond.

  • Reconstitution: Evaporate the eluate to dryness under N2​ at 40°C. Reconstitute in 100 µL of 90:10 Acetonitrile:Water containing 10 mM Ammonium Formate.

Step 2: HILIC LC-MS/MS Parameters
  • Column: Bare Silica HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic hold at 90% B for 1 minute, followed by a ballistic gradient to 50% B over 2 minutes to elute strongly retained polar matrix components.

  • MS/MS Detection (ESI+): Multiple Reaction Monitoring (MRM). For (R)-4,4-difluoro-3-methylpiperidine ( [M+H]+ = 136.2), monitor the transition m/z 136.2 116.1 (corresponding to the neutral loss of HF).

Regulatory Validation Data Summary

The optimized method was validated against the rigorous acceptance criteria defined by the FDA (2018)[4] and ICH M10 (2022)[3] guidelines. The self-validating nature of the SPE/HILIC combination ensures robust performance across all parameters.

Validation ParameterFDA / ICH Acceptance CriteriaExperimental Result (Optimized Method)Status
Linearity Range R2≥0.990 , ±15% of nominal1.0 to 1000 ng/mL ( R2=0.998 )PASS
Intra-day Precision (CV%) ≤15% ( ≤20% for LLOQ)3.2% (HQC) to 8.7% (LLOQ)PASS
Inter-day Accuracy (% Bias) ±15% ( ±20% for LLOQ)-4.1% to +5.2% across all QCsPASS
Extraction Recovery Consistent and reproducible88.5% ± 4.2% (Consistent across range)PASS
Matrix Factor (IS-normalized) CV ≤15% between 6 matrix lots0.96 to 1.02 (CV = 2.8%)PASS
Bench-top Stability ±15% deviation from nominalStable for 24 hours at 20°CPASS
Conclusion

Attempting to force highly polar, basic analytes like (R)-4,4-difluoro-3-methylpiperidine through standard reversed-phase workflows leads to compromised data integrity and regulatory rejection. By aligning the physicochemical properties of the molecule with orthogonal sample preparation (MCX SPE) and chromatographic retention mechanisms (HILIC), laboratories can establish a self-validating, highly sensitive assay that easily exceeds FDA and ICH M10 bioanalytical validation standards.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation (2018).Resolvemass.ca.
  • Orphan Drug Development Guidebook Building Block I417 (ICH M10 on Bioanalytical Method Validation).Orphandrugguide.org.
  • CAS 2838399-87-2: Piperidine, 4,4-difluoro-3-methyl-, hydrochloride (1:1), (3S)-.CymitQuimica.
  • 4,4-difluoro-3-methylpiperidine hydrochloride (C6H11F2N) - PubChemLite.Uni.lu.

Sources

Safety & Regulatory Compliance

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